3-Chloropyridazine hydrochloride
Description
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Properties
IUPAC Name |
3-chloropyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOESFHQDZAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672340 | |
| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856847-77-3 | |
| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloropyridazine hydrochloride CAS number 856847-77-3
An In-Depth Technical Guide to 3-Chloropyridazine Hydrochloride (CAS 856847-77-3): A Key Intermediate in Modern Synthesis
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic use of heterocyclic building blocks is paramount to the successful development of novel active compounds. Among these, this compound (CAS 856847-77-3) emerges as a highly valuable and versatile intermediate. Its structure, featuring an electron-deficient pyridazine ring activated by a chloro-substituent, provides a reactive handle for a multitude of synthetic transformations. The hydrochloride salt form enhances the compound's stability and simplifies handling, making it an attractive choice for laboratory and industrial applications.
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive technical overview of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its reactivity, and its proven utility in constructing complex molecular architectures, all grounded in authoritative references.
Part 1: Physicochemical Properties & Characterization
A thorough understanding of a reagent's properties is the foundation of its effective application. This compound is typically supplied as a solid with a purity of 97% or greater.[1][2] Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 856847-77-3 | [1][3][4] |
| Molecular Formula | C₄H₃ClN₂·HCl (or C₄H₄Cl₂N₂) | [1][5][6] |
| Molecular Weight | ~150.99 g/mol | [3][5][6] |
| IUPAC Name | 3-chloropyridazine;hydrochloride | [3][6] |
| Synonyms | 3-Chloro-1,2-diazine hydrochloride | [5] |
| SMILES | C1=CC(=NN=C1)Cl.Cl | [3][6][7] |
| InChI Key | VYNOESFHQDZAMP-UHFFFAOYSA-N | [6][8] |
| Storage Conditions | Store in a cool, dry place; Refrigerator (2-8°C) for long-term storage | [1][3] |
Structural Elucidation and Advanced Characterization
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the identity and purity of this compound. Spectroscopic data for this compound are available from various chemical suppliers and databases.[9][10]
For hydrochloride salts of active pharmaceutical ingredients (APIs) and key intermediates, ³⁵Cl solid-state NMR (SSNMR) spectroscopy has emerged as a powerful, non-destructive technique for characterization.[11] It can provide a unique fingerprint of the solid-state form, distinguish between polymorphs, and even characterize the material directly within a formulated dosage form without interference from excipients.[11] Given the importance of quality control in drug development, employing such advanced methods can provide invaluable insights into the material's solid-state structure and stability.
Part 2: Synthesis and Manufacturing
The synthesis of this compound is efficiently achieved through a two-step process starting from the readily available 3(2H)-Pyridazinone. The core of the synthesis is the conversion of the cyclic amide (or its enol tautomer) into a chloro-heterocycle, a classic and robust transformation in heterocyclic chemistry.
Workflow: Synthesis of this compound
Caption: Synthetic pathway from 3(2H)-Pyridazinone to this compound.
Experimental Protocol: Synthesis of 3-Chloropyridazine
The following protocol is a synthesized representation based on established methods for the chlorination of pyridazinones.[12]
Step 1: Chlorination of 3(2H)-Pyridazinone
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging: To the flask, add 3(2H)-pyridazinone (1.0 mol equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 8-10 mol equivalents) to the flask. The reaction is typically performed using POCl₃ as both the reagent and the solvent.[12]
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) for 4 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with extreme caution.
-
Neutralize the acidic solution by adding a base, such as 50% sodium hydroxide solution or ammonia, until the pH is alkaline.[12]
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[12]
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure to yield crude 3-Chloropyridazine. Further purification can be achieved via silica gel column chromatography if necessary.[13]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-Chloropyridazine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and cost-effective dehydrating and chlorinating agent. It reacts with the keto/enol tautomer of the pyridazinone to form a phosphate ester intermediate, which is then readily displaced by a chloride ion to yield the desired product.
-
Excess Reagent: Using POCl₃ in excess ensures the reaction goes to completion and serves as the reaction medium, eliminating the need for an additional high-boiling solvent.
-
Aqueous Workup: The quench with ice hydrolyzes the highly reactive excess POCl₃. The subsequent basification is necessary to deprotonate any protonated product and ensure it partitions into the organic layer during extraction.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the chlorine atom at the C3 position. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring and makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Mechanism: Nucleophilic Aromatic Substitution (SNAr)dot
References
- 1. This compound | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 856847-77-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. clearsynth.com [clearsynth.com]
- 4. 856847-77-3 | CAS DataBase [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloro-pyridazine hydrochloride | 856847-77-3 | FC54409 [biosynth.com]
- 8. 856847-77-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. This compound | 856847-77-3 [chemicalbook.com]
- 10. This compound(856847-77-3) 1H NMR [m.chemicalbook.com]
- 11. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Page loading... [wap.guidechem.com]
- 13. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
Synthesis of 3-Chloropyridazine hydrochloride from pyridazinone
An In-depth Technical Guide for the Synthesis of 3-Chloropyridazine Hydrochloride from Pyridazinone
Abstract
This guide provides a comprehensive and technically detailed methodology for the synthesis of this compound, a pivotal intermediate in pharmaceutical research and drug development.[1][2] The synthesis commences from the readily available precursor, 3(2H)-pyridazinone. This document elucidates the underlying chemical principles, presents a field-proven, step-by-step experimental protocol, and emphasizes critical safety procedures required for handling the hazardous reagents involved. Intended for researchers, medicinal chemists, and process development scientists, this whitepaper integrates mechanistic insights with practical, actionable guidance to ensure a safe, reliable, and reproducible synthesis.
Introduction: The Strategic Importance of 3-Chloropyridazine
The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its unique 1,2-diazine structure imparts specific electronic and steric properties, making it a valuable building block for targeting various biological pathways. 3-Chloropyridazine, and its more stable hydrochloride salt, serves as a versatile precursor for introducing the pyridazine core into complex molecules through nucleophilic substitution reactions.[1] Its application spans the development of novel anticancer agents, antivirals, and inhibitors for various enzyme targets.[2][3]
This guide focuses on the robust and widely adopted chlorination of 3(2H)-pyridazinone using phosphorus oxychloride (POCl₃), a powerful and effective, albeit hazardous, chlorinating agent.
Reaction Mechanism and Scientific Rationale
The conversion of a pyridazinone to a chloropyridazine is not a simple hydroxyl substitution but a nuanced process involving tautomerism and phosphorylation. Understanding this mechanism is paramount to optimizing reaction conditions and ensuring success.
Tautomerism: The starting material, 3(2H)-pyridazinone, exists in a tautomeric equilibrium with its aromatic alcohol form, 3-hydroxypyridazine. While the amide tautomer is often more stable, the reaction proceeds through the more nucleophilic hydroxyl tautomer.
Chlorination Mechanism: The reaction with phosphorus oxychloride (POCl₃) occurs in two distinct stages.[4]
-
Phosphorylation: The hydroxyl group of 3-hydroxypyridazine acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate, effectively converting the poor leaving group (-OH) into an excellent leaving group (-OP(O)Cl₂).
-
Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction medium, then acts as a nucleophile, attacking the C3 position of the pyridazine ring. This results in the displacement of the phosphate group and the formation of the desired 3-chloropyridazine.
The use of excess POCl₃ is common practice, serving both as the chlorinating reagent and as a non-aqueous solvent, driving the equilibrium towards the product.[5]
Caption: Reaction mechanism for the chlorination of pyridazinone.
Mandatory Safety Protocols: Handling Phosphorus Oxychloride
Trustworthiness in protocol design begins with safety. Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[6] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood with robust ventilation.[7][8]
-
Personal Protective Equipment (PPE): A full complement of PPE is required:
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[8] Keep a Class D fire extinguisher and appropriate spill containment materials (e.g., dry sand, absorbent clay) nearby. DO NOT USE WATER to extinguish a POCl₃ fire or clean a spill.[8][10]
-
Reaction Quenching: The quenching of POCl₃ is extremely exothermic and releases large volumes of toxic hydrogen chloride (HCl) gas.[6] This procedure must be performed slowly, with adequate cooling (ice bath), and inside a fume hood.
Detailed Experimental Protocol
This protocol is synthesized from established literature procedures to provide a reliable method for laboratory-scale synthesis.[1][11]
Reagents and Materials
| Reagent / Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 3(2H)-Pyridazinone | 96.09 | 10.0 g | 0.104 mol | Starting material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 80 mL | 0.87 mol | Reagent and solvent; use in large excess |
| Crushed Ice / Deionized Water | 18.02 | ~800 g / 800 mL | - | For quenching |
| Sodium Hydroxide (NaOH), 50% w/w | 40.00 | As needed | - | For neutralization |
| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 200 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
| Hydrochloric Acid (HCl) in Ether | - | As needed | - | For salt formation |
Step-by-Step Procedure
Part A: Chlorination Reaction
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any traces of water. Attach a drying tube filled with calcium chloride or a nitrogen/argon inlet to the top of the condenser.
-
Reagent Charging: In the fume hood, carefully add 3(2H)-pyridazinone (10.0 g) to the flask. Subsequently, add phosphorus oxychloride (80 mL) to the flask. The mixture may be stirred gently.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 105-110 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/ammonia, extracting with ethyl acetate, and spotting on a silica plate.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the dark mixture to cool to room temperature.
Part B: Work-up and Isolation of Free Base
-
Quenching (CRITICAL STEP): Prepare a large beaker (2 L) containing approximately 800 g of crushed ice. Slowly and cautiously , pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will generate significant amounts of HCl gas. Perform this step deep within the fume hood.
-
Neutralization: After the initial quench subsides, continue stirring the aqueous mixture in an ice bath. Slowly add 50% aqueous sodium hydroxide solution to neutralize the mixture. The goal is to reach a pH > 9. Monitor the pH using litmus paper or a pH meter.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-chloropyridazine as a yellow to brown solid or oil.[1]
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 3-chloropyridazine in anhydrous diethyl ether (~150 mL).
-
Precipitation: While stirring, slowly add a saturated solution of HCl in diethyl ether (or bubble dry HCl gas through the solution) until no further precipitation is observed.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid product with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying: Dry the final product, this compound, under vacuum to yield a stable, crystalline solid.
Expected Yield
Yields for this reaction typically range from 60% to 75%.[1]
Purification and Characterization
-
Purification: The crude free base can be purified by silica gel column chromatography if necessary before salt formation, typically using a hexane/ethyl acetate eluent system.[11][12] The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
Workflow Visualization
Caption: Overall workflow for the synthesis of 3-Chloropyridazine HCl.
Conclusion
The synthesis of this compound from pyridazinone via phosphorus oxychloride is a fundamental and enabling transformation in medicinal chemistry. This guide provides a robust framework for its successful execution, grounded in a clear understanding of the reaction mechanism and an unwavering commitment to safety. By following this detailed protocol, researchers can reliably produce high-quality material, facilitating the advancement of drug discovery programs that rely on this critical heterocyclic building block.
References
- 1. Page loading... [guidechem.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 11. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
A Comprehensive Spectroscopic Guide to 3-Chloropyridazine Hydrochloride
An In-Depth Technical Resource for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic properties of 3-Chloropyridazine hydrochloride (C₄H₄Cl₂N₂), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available experimental spectra for the hydrochloride salt, this document leverages foundational spectroscopic principles and data from the corresponding free base, 3-chloropyridazine, to present a robust, predictive guide to its spectral characteristics. This approach ensures that researchers have a reliable reference for identification, purity assessment, and structural elucidation.
Molecular Structure and its Spectroscopic Implications
This compound is the salt formed by the protonation of one of the nitrogen atoms of the 3-chloropyridazine ring by hydrochloric acid. The parent molecule is an aromatic six-membered heterocycle with two adjacent nitrogen atoms. The presence of the electronegative chlorine atom and the diazine core significantly influences the electronic environment of the ring, which is further modulated by protonation in the hydrochloride salt. This protonation is expected to have a pronounced effect on the Nuclear Magnetic Resonance (NMR) spectra due to changes in electron density and deshielding effects.
dot graph "3_Chloropyridazine_hydrochloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N1 [label="N", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"]; N2 [label="N+", pos="-0.866,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"]; Cl [label="Cl", pos="-1.732,-1!"]; H_plus [label="H", pos="-1.5,1!", color="#4285F4", fontcolor="#FFFFFF"]; Cl_minus [label="Cl-", pos="2,1.5!", color="#34A853", fontcolor="#FFFFFF"];
// Bond edges N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N2 -- N1; C3 -- Cl; N2 -- H_plus;
// Dashed line for ionic interaction H_plus -- Cl_minus [style=dashed, color="#5F6368"]; } Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The protonation of the pyridazine ring in the hydrochloride salt is anticipated to cause a general downfield shift of the proton and carbon signals due to the increased positive charge and resulting deshielding of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom, these protons will be significantly deshielded. Protonation will further enhance this effect.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.3 | Doublet of doublets | J(H4-H5) ≈ 8.5, J(H4-H6) ≈ 1.5 |
| H-5 | 7.8 - 8.1 | Triplet of doublets | J(H5-H4) ≈ 8.5, J(H5-H6) ≈ 5.0 |
| H-6 | 9.2 - 9.5 | Doublet of doublets | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5 |
Causality of Predictions: The predicted chemical shifts are based on the known spectrum of 3-chloropyridazine, with an anticipated downfield shift of 0.5-1.0 ppm for all protons upon protonation. The coupling constants are typical for ortho and meta coupling in pyridazine systems. The H-6 proton is expected to be the most deshielded due to its proximity to the protonated nitrogen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four signals are expected for the four carbon atoms of the pyridazine ring. Similar to the proton signals, the carbon signals are expected to be shifted downfield in the hydrochloride salt compared to the free base.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 152 - 155 |
| C-4 | 125 - 128 |
| C-5 | 132 - 135 |
| C-6 | 150 - 153 |
Causality of Predictions: The carbon atom bearing the chlorine (C-3) and the carbon adjacent to the protonated nitrogen (C-6) are expected to be the most downfield. The predicted values are extrapolated from data for similar heterocyclic systems and take into account the deshielding effect of protonation.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and the acidic proton may be observable.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation).
-
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; a [label="Weigh Sample"]; b [label="Dissolve in\nDeuterated Solvent"]; c [label="Filter into\nNMR Tube"]; a -> b -> c; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; d [label="Lock, Tune, Shim"]; e [label="Acquire 1D ¹H Spectrum"]; f [label="Acquire 1D ¹³C Spectrum"]; g [label="Acquire 2D Spectra\n(COSY, HSQC, HMBC)"]; d -> e -> f -> g; }
subgraph "cluster_analysis" { label = "Data Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; h [label="Process Spectra"]; i [label="Assign Signals"]; j [label="Structural Elucidation"]; h -> i -> j; }
c -> d; g -> h; } Caption: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2800 - 2400 | N⁺-H stretch (broad) | Strong, Broad |
| 1620 - 1580 | C=N stretch | Strong |
| 1550 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1200 - 1000 | In-plane C-H bending | Medium |
| 850 - 750 | Out-of-plane C-H bending | Strong |
| 800 - 700 | C-Cl stretch | Medium |
Causality of Predictions: The most prominent feature for the hydrochloride salt will be the broad and strong absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in amine hydrochlorides. The aromatic C-H, C=N, and C=C stretching vibrations are expected in their typical regions.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the mass spectrum will likely show the molecular ion of the free base, 3-chloropyridazine, as the hydrochloride salt will dissociate in the ion source.
Table 4: Predicted Mass Spectrometry Data for 3-Chloropyridazine
| m/z | Predicted Identity | Comments |
| 114/116 | [M]⁺ | Molecular ion peak of 3-chloropyridazine. The 3:1 intensity ratio of the peaks is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
| 87/89 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 79 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 52 | [C₄H₄]⁺ | Further fragmentation. |
Causality of Predictions: The molecular ion peak is expected at m/z 114, corresponding to the molecular weight of 3-chloropyridazine with the ³⁵Cl isotope. The presence of the ³⁷Cl isotope will result in a smaller peak at m/z 116. The fragmentation pattern is predicted based on the known fragmentation of similar heterocyclic compounds, involving the loss of stable neutral molecules like HCN and radicals like Cl.
dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
M [label="[C₄H₃ClN₂]⁺\nm/z 114/116"]; F1 [label="[C₃H₂ClN]⁺\nm/z 87/89"]; F2 [label="[C₄H₃N₂]⁺\nm/z 79"]; F3 [label="[C₂H₂N₂]⁺\nm/z 52"];
M -> F1 [label="- HCN"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- Cl"]; } Caption: Predicted mass fragmentation pathway for 3-chloropyridazine.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
For GC-MS, Electron Ionization (EI) is a common method.
-
For LC-MS, Electrospray Ionization (ESI) is typically used, which would likely show the protonated molecule of the free base [M+H]⁺ at m/z 115/117 in the positive ion mode.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive methodologies due to the lack of available experimental data for the salt, the interpretations are grounded in established spectroscopic principles and data from the closely related free base. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality data for this and similar compounds. This technical resource is intended to be a valuable tool for scientists engaged in the synthesis, characterization, and application of novel pyridazine derivatives.
An In-depth Technical Guide to the Physical Properties and Stability of 3-Chloropyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridazine hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical synthesis.[1] As a chlorinated derivative of pyridazine, its reactivity is of significant interest for the development of novel molecular entities. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent compound.
This guide provides a comprehensive overview of the known physical properties of this compound and, more critically, outlines the standard methodologies and scientific rationale for its full characterization. Given the limited publicly available experimental data for this specific salt, this document adopts the perspective of a senior application scientist, emphasizing the necessary protocols to ensure data integrity and guide further research.
Physicochemical Identity
The fundamental identity of a chemical substance is the bedrock of all subsequent research. For this compound, the core identifiers are well-established.
| Property | Value | Source(s) |
| CAS Number | 856847-77-3 | [2][3][4] |
| Molecular Formula | C₄H₄Cl₂N₂ | [2][5] |
| Molecular Weight | 150.99 g/mol | [2][5] |
| IUPAC Name | 3-chloropyridazine;hydrochloride | [2] |
| Synonyms | 3-Chloro-1,2-diazine hydrochloride | [4] |
| SMILES | C1=CC(=NN=C1)Cl.Cl | [2] |
Analysis of Physical Properties: A Methodological Approach
A thorough understanding of a compound's physical properties is critical for its application in synthesis, formulation, and biological assays. Where experimental data for this compound is not publicly available, this section details the standard protocols for its determination.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity substance. While no specific melting point for the hydrochloride salt is consistently reported in the reviewed literature, the parent compound, 3-Chloropyridazine (CAS 1120-95-2), is a solid.[6]
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is preferred over traditional melting point apparatus as it provides more quantitative data, including the onset of melting, peak maximum, and enthalpy of fusion, which can be used to assess purity.
-
Methodology:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a non-reactive aluminum pan.
-
Crimp the pan to ensure a sealed environment, minimizing sublimation or decomposition effects. Use a pinhole lid if volatilization is expected.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature of the endothermic melting peak.
-
Solubility
Solubility is a critical parameter for reaction chemistry, purification, and formulation. For the free base, 3-Chloropyridazine, qualitative solubility is noted as slight in methanol and very slight in heated chloroform.[6] The hydrochloride salt is expected to have significantly higher aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the dissolved and undissolved solid.
-
Methodology:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl).
-
Add an excess of this compound to each vial, ensuring a visible amount of undissolved solid remains.
-
Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
General Characterization Workflow
A logical workflow is essential for the systematic characterization of a research chemical.
Caption: General workflow for the physicochemical characterization of a research compound.
Stability Profile and Degradation Pathways
Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities. While specific stability studies on this compound are not publicly documented, its structure allows for informed predictions. The pyridazine ring can be susceptible to nucleophilic attack, and like many hydrochloride salts, the compound may be hygroscopic.
Forced Degradation Studies
To proactively identify potential degradation pathways, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to accelerate its decomposition.
Experimental Protocol: Forced Degradation Study
-
Rationale: This study is foundational in drug development and chemical research to understand degradation mechanisms, develop stability-indicating analytical methods, and predict long-term stability.
-
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours).
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature. The rate of hydrolysis is often pH-dependent.[7]
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution and the solid powder to a calibrated light source (e.g., ICH-compliant light cabinet providing UV and visible light).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector) to separate the parent compound from any degradants. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed and can be identified.
-
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Recommended Storage and Handling
Based on available supplier data and general chemical principles, proper storage is crucial to maintain the integrity of this compound.
-
Temperature: Long-term storage in a refrigerator (2-8°C) is consistently recommended.[5][6]
-
Atmosphere: Store in a tightly sealed container.[8] For the free base, storage under an inert atmosphere (nitrogen or argon) is suggested, which is also a prudent measure for the hydrochloride salt to prevent moisture uptake and potential oxidative degradation.[6]
-
Moisture: As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a dry, cool place.[3][9]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
Conclusion
This compound is a key synthetic intermediate whose utility is dependent on a clear understanding of its physicochemical properties and stability. While comprehensive experimental data in the public domain is limited, this guide provides the scientific framework necessary for its characterization. By employing standard methodologies such as DSC, the shake-flask solubility method, and systematic forced degradation studies, researchers can generate the robust data required to confidently utilize this compound in their work. Adherence to recommended storage conditions is essential to ensure its purity and reactivity over time.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. scbt.com [scbt.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 3-CHLOROPYRIDAZINE CAS#: 1120-95-2 [m.chemicalbook.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
3-Chloropyridazine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Importance of the Pyridazine Core in Medicinal Chemistry
Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, consistently appearing in the structures of numerous approved therapeutic agents. Among these, the 1,2-diazine known as pyridazine has emerged as a "privileged structure" due to its unique physicochemical properties.[1][2] The pyridazine ring is characterized by weak basicity, a significant dipole moment that facilitates π-π stacking, and a robust capacity for dual hydrogen bonding—attributes that are critical for molecular recognition and drug-target interactions.[3] These features, combined with inherent polarity and a lower potential for cytochrome P450 inhibition, make it an attractive alternative to more common rings like phenyl or pyridine in optimization campaigns.[3]
The introduction of a chlorine atom at the 3-position transforms the pyridazine core into 3-chloropyridazine , a highly versatile and reactive intermediate. The chlorine atom serves as an excellent leaving group, making the C3 position a prime site for functionalization. This strategic placement, activated by the electron-withdrawing nature of the adjacent ring nitrogens, unlocks a vast chemical space for medicinal chemists to explore. The compound is typically supplied as a hydrochloride salt to enhance stability and handling.
Part 2: Physicochemical and Reactivity Profile of 3-Chloropyridazine
Physicochemical Properties
3-Chloropyridazine hydrochloride is a solid at room temperature.[4][5] The pyridazine core's defining feature is its polarity, a result of the two adjacent nitrogen atoms concentrating electron density on one side of the molecule. This high dipole moment can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug candidates.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₂ (Free Base) | [6] |
| C₄H₄Cl₂N₂ (HCl Salt) | [7] | |
| Molecular Weight | 114.53 g/mol (Free Base) | [6] |
| 150.99 g/mol (HCl Salt) | [7] | |
| Boiling Point | 241.7 ± 13.0 °C at 760 mmHg | [8] |
| LogP | 0.10 | [8] |
| PSA (Polar Surface Area) | 25.78 Ų | [8] |
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 3-chloropyridazine lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The reaction mechanism is driven by the electron-deficient nature of the pyridazine ring. The two nitrogen atoms inductively withdraw electron density, making the carbon atoms, particularly C3 and C6, electrophilic. This effect makes the C-Cl bond at the C3 position highly activated towards attack by nucleophiles.[9][10]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[11] This intermediate is resonance-stabilized by the heterocyclic ring. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. This reactivity provides a reliable and efficient pathway to introduce a wide array of functional groups.[9]
Part 3: Synthetic Strategies for 3-Chloropyridazine Derivatives
The C3-chloro group is a versatile handle for introducing diverse substituents through various bond-forming reactions.
Core Synthesis of 3-Chloropyridazine
3-Chloropyridazine itself is commonly synthesized from 3(2H)-pyridazinone (also known as 3-hydroxypyridazine) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13][14] This reaction effectively converts the hydroxyl group into a reactive chloro group.
Key Functionalization Reactions
C-N Bond Formation (Amination)
The reaction with nitrogen nucleophiles is one of the most common and crucial modifications. Primary and secondary amines, anilines, and other nitrogen-containing heterocycles readily displace the C3-chloride to form 3-aminopyridazine derivatives.[12] These derivatives are central to many bioactive molecules, often serving as key hydrogen bond donors or acceptors in interactions with protein targets.[3]
C-O and C-S Bond Formation
Alkoxides, phenoxides (O-nucleophiles), and thiolates (S-nucleophiles) can also displace the chlorine to yield the corresponding ethers and thioethers, further expanding the accessible chemical diversity.
C-C Bond Formation (Palladium-Catalyzed Cross-Coupling)
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the functionalization of heteroaromatic halides.[15] Reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the direct formation of C-C bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups.[16][17][18] These reactions are highly efficient for creating complex molecular architectures that are often difficult to synthesize via classical methods.[17]
// Central Node core [label="3-Chloropyridazine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Derivative Nodes amines [label="3-Aminopyridazines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ethers [label="3-Alkoxy/Aryloxypyridazines", fillcolor="#34A853", fontcolor="#FFFFFF"]; thioethers [label="3-Thioetherpyridazines", fillcolor="#FBBC05", fontcolor="#202124"]; coupled [label="3-Aryl/Alkenylpyridazines", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with reaction types core -> amines [label=" SNAr (R₂NH)\n(C-N Formation)", color="#5F6368"]; core -> ethers [label=" SNAr (RO⁻)\n(C-O Formation)", color="#5F6368"]; core -> thioethers [label=" SNAr (RS⁻)\n(C-S Formation)", color="#5F6368"]; core -> coupled [label=" Pd-Coupling (e.g., Suzuki)\n(C-C Formation)", color="#5F6368"]; } caption: "Key Reactivity Hubs of the 3-Chloropyridazine Core."
Experimental Protocol: Synthesis of a 3-Arylaminopyridazine Derivative
This protocol describes a typical nucleophilic aromatic substitution reaction to form a C-N bond, a cornerstone transformation in medicinal chemistry programs.
Objective: To synthesize N-(aryl)-pyridazin-3-amine from 3-chloropyridazine and an aryl amine.
Reagents & Materials:
-
3-Chloropyridazine (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or isopropanol
-
Base (optional, e.g., NaHCO₃ or K₂CO₃, 2.0 eq)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3-chloropyridazine (e.g., 1.14 g, 10 mmol) and the substituted aniline (11 mmol).
-
Add the solvent (e.g., 20 mL of DMF). If a base is required to scavenge the HCl byproduct, it is added at this stage.[12]
-
Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to reflux (typically 90-120 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to 24 hours.[19]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 3-arylaminopyridazine.[12]
Causality: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cationic species without interfering with the nucleophile. Heating is often necessary to overcome the activation energy required to disrupt the aromaticity of the pyridazine ring in the intermediate state.[9]
Part 4: Case Studies: 3-Chloropyridazine Derivatives in Drug Discovery
The versatility of the 3-chloropyridazine scaffold is best illustrated by its incorporation into clinical candidates and approved drugs targeting a range of diseases.
Case Study 1: Cediranib (AZD2171) - VEGFR Inhibitor
Target and Mechanism of Action: Cediranib is a potent, orally administered inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[20] It strongly inhibits KDR (VEGFR-2), Flt-1 (VEGFR-1), and Flt-4 (VEGFR-3), as well as c-Kit and PDGFRβ.[21][22] By blocking VEGF signaling, Cediranib inhibits angiogenesis—the formation of new blood vessels—a process critical for tumor growth and survival.[23] This effectively starves the tumor of necessary nutrients.[24]
Structure-Activity Relationship (SAR): The core structure of Cediranib is an indole-ether quinazoline. While not a direct derivative of 3-chloropyridazine, its development showcases the importance of related nitrogen heterocycles in kinase inhibition. Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of ATP.[25] The design principles are directly applicable to pyridazine-based scaffolds.
// Nodes VEGF [label="VEGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR [label="VEGFR (Tyrosine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Cediranib [label="Cediranib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Angiogenesis,\nCell Proliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; Cediranib -> VEGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR -> P1 [label="Activates"]; P1 -> P2; P2 -> P3; } caption: "Simplified VEGFR Signaling Pathway Inhibition by Cediranib."
Case Study 2: Zibotentan (ZD4054) - Endothelin Receptor Antagonist
Target and Mechanism of Action: Zibotentan is a specific antagonist of the endothelin-A (ETA) receptor, with an IC50 of 21 nM, and shows no significant activity at the ETB receptor.[26][27] The endothelin pathway is implicated in various cellular processes, including proliferation and apoptosis. In many cancers, such as prostate and ovarian, ETA receptor activation promotes tumor growth.[26][27] Zibotentan blocks this signaling, thereby inhibiting tumor cell proliferation and angiogenesis.[26][28][29]
Structure-Activity Relationship (SAR): Zibotentan's structure features a pyridinesulfonamide core. The synthesis of such complex molecules often relies on the step-wise functionalization of heterocyclic building blocks. The principles of using halogenated heterocycles like 3-chloropyridazine as precursors for building complex sulfonamides or other derivatives are central to the discovery of molecules like Zibotentan. The synthesis often involves building fragments and coupling them, a strategy where a reactive handle like a C-Cl bond is invaluable.[]
| Drug/Candidate | Target(s) | Therapeutic Area | Role of Heterocycle | IC₅₀ Values |
| Cediranib (AZD2171) | VEGFR-1/2/3, c-Kit, PDGFRβ | Oncology | Kinase Hinge Binding | KDR: <1 nM; Flt1: 5 nM; Flt4: ≤3 nM; c-Kit: 2 nM |
| Zibotentan (ZD4054) | Endothelin-A (ETA) Receptor | Oncology | Core Scaffold | ETA: 21 nM |
Part 5: Future Perspectives and Emerging Applications
The utility of 3-chloropyridazine and its derivatives continues to expand. The pyridazine scaffold is being actively explored in the development of inhibitors for new targets, including glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and various epigenetic targets like bromodomains.[31] Furthermore, its application as a core in designing inhibitors for inflammatory pathways targeting TNF-α and IL-6 is an area of growing interest.[24]
The predictable reactivity of the C-Cl bond also makes 3-chloropyridazine an ideal building block for novel therapeutic modalities. Its potential use in constructing Proteolysis Targeting Chimeras (PROTACs), where it could serve as a linker element or part of the warhead, or in the design of covalent inhibitors, represents exciting new frontiers for this versatile chemical scaffold.
Part 6: Conclusion
This compound is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its unique electronic properties, combined with the versatile reactivity of the C3-chloro group, provide a reliable and efficient platform for generating vast libraries of diverse compounds. From its fundamental role in SNAr reactions to its application in advanced palladium-catalyzed cross-couplings, this scaffold has proven its worth in the synthesis of complex molecules targeting a wide array of diseases. The continued emergence of pyridazine-containing compounds in clinical pipelines underscores the enduring importance and future potential of this privileged heterocyclic core.[1][3][31]
References
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- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. scbt.com [scbt.com]
- 8. 3-Chloropyridazine | CAS#:1120-95-2 | Chemsrc [chemsrc.com]
- 9. youtube.com [youtube.com]
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- 13. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
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- 16. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. benchchem.com [benchchem.com]
- 19. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 20. Cediranib - Wikipedia [en.wikipedia.org]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. soci.org [soci.org]
- 26. selleckchem.com [selleckchem.com]
- 27. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 28. Zibotentan - Wikipedia [en.wikipedia.org]
- 29. Zibotentan | C19H16N6O4S | CID 9910224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Commercial Sourcing of 3-Chloropyridazine Hydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-Chloropyridazine hydrochloride (CAS No. 856847-77-3). Beyond a simple list of vendors, this document offers a strategic framework for sourcing this critical reagent, emphasizing the importance of supplier-tier differentiation, quality attribute assessment, and practical procurement protocols. By synthesizing technical data with field-proven insights, this guide aims to empower researchers to make informed purchasing decisions, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as a vital building block in modern medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules.[1][2] The hydrochloride salt form often enhances stability and simplifies handling compared to the free base.
Chemical Properties and Structure
-
Chemical Name: this compound
-
Synonyms: 3-Chloro-1,2-diazine hydrochloride[3]
Caption: Chemical structure of this compound.
Significance in Medicinal Chemistry
The pyridazine nucleus is of great interest to medicinal chemists due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][6] The chloro-substituent at the 3-position is a key functional handle, acting as a reactive electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.[7][8] This allows for the facile introduction of diverse chemical moieties, making this compound an ideal starting material for generating libraries of novel compounds for drug discovery programs. For example, derivatives have been synthesized as PARP-1 inhibitors for oncology applications.
The Commercial Supplier Landscape: A Strategic Overview
Navigating the chemical supplier market requires a discerning approach. Suppliers can be broadly categorized into three tiers, each with distinct advantages and considerations for the research scientist.
Caption: Tiers of the chemical supplier ecosystem.
-
Tier 1: Primary Manufacturers & Custom Synthesis Houses: These companies, such as Simson Pharma, Clearsynth, and ChemShuttle, are often the original source of the compound.[5][9] They possess the synthetic chemistry expertise to produce the material, often at scale.
-
Pros: Deep product knowledge, potential for custom specifications, cost-effective for large quantities.
-
Cons: May have high minimum order quantities (MOQs), longer lead times for custom runs.
-
-
Tier 2: Large-Scale & Niche Distributors: This tier includes major catalog companies like Thermo Fisher Scientific and MilliporeSigma (Sigma-Aldrich), as well as more specialized suppliers like INDOFINE Chemical Company.[4] They procure chemicals from manufacturers, perform quality control, repackage, and sell them in research-friendly quantities.
-
Pros: Broad selection, readily available stock, established logistics, robust documentation.
-
Cons: May be more expensive for bulk quantities, less flexibility on specifications.
-
-
Tier 3: Marketplaces & Aggregators: Platforms like ChemicalBook list products from various suppliers, providing a convenient way to compare offerings.
-
Pros: Easy price and availability comparison.
-
Cons: Quality and reliability can vary significantly between listed vendors; due diligence is critical.
-
Leading Commercial Suppliers & Comparative Data
The following table summarizes offerings from several reputable suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market.
| Supplier | Typical Purity | Market Focus / Notes | Link |
| Simson Pharma Limited | Custom Synthesis | States they are a "Leading Manufacturer and Exporter" and provide a Certificate of Analysis with every compound. | --INVALID-LINK-- |
| Clearsynth | Not specified | Also positions as a "Leading Manufacturer and Exporter," offering the product as a useful research chemical.[5] | --INVALID-LINK-- |
| INDOFINE Chemical Co. | 97% | Focuses on supplying the pharmaceutical, agricultural, and life science industries.[4] | --INVALID-LINK-- |
| Santa Cruz Biotechnology | Not specified | A well-known supplier for life science research, offering the compound for "Research Use Only."[3] | --INVALID-LINK-- |
| Fisher Scientific | Varies by brand | A major distributor listing the product from brands like ChemScene and Toronto Research Chemicals (TRC). | --INVALID-LINK-- |
Practical Guidance for Researchers
Interpreting a Certificate of Analysis (CoA)
A Certificate of Analysis is the single most important document for verifying the quality of a chemical reagent. It is a batch-specific "report card" that confirms the material meets the required specifications.[1][6]
Key Sections to Scrutinize:
-
Product Identification: Confirms the product name, CAS number, and, most importantly, the Lot Number or Batch Number , which links the document to the specific vial in your hand.[6][10]
-
Physical and Chemical Properties: Lists expected properties like appearance, molecular formula, and weight.
-
Analytical Data / QC Summary: This is the core of the CoA.[1][6]
-
Test: The analytical method used (e.g., ¹H NMR, LC-MS, GC, Purity by HPLC/GC).
-
Specification: The acceptable range or limit for the test (e.g., ≥97.0%).
-
Result: The actual measured value for that specific batch.
-
-
Dates: Note the Test Date (or Release Date) and the Retest Date (or Expiry Date) to ensure the product's quality is still valid.[3][6]
A result of "Consistent with structure" for ¹H NMR or LC-MS confirms the compound's identity, while a purity value provides its quantitative quality.[3][11]
Experimental Protocol Example: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 3-Chloropyridazine is its reactivity toward nucleophiles. The following protocol is a representative example of an SNAr reaction to synthesize a substituted pyridazine, adapted from established methods for similar substrates.[2]
Objective: To synthesize 3-(Morpholino)pyridazine via nucleophilic substitution.
Materials:
-
This compound
-
Morpholine (2.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add potassium carbonate (3.0 eq) to the suspension. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Nucleophile Addition: Add morpholine (2.2 eq) to the reaction mixture dropwise at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel to yield the desired 3-(Morpholino)pyridazine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for a typical SNAr reaction.
Safe Handling & Storage Protocol
As a reactive chlorinated heterocyclic compound, this compound requires careful handling.[12][13]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Handling:
-
Always handle the compound in a well-ventilated area, preferably inside a chemical fume hood.[12]
-
Avoid generating dust. Use appropriate tools for transfer.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
Storage:
-
Store in a tightly closed, original container.[14]
-
Keep in a cool, dry, and well-ventilated place.[14]
-
Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[5]
-
Segregate from incompatible chemicals.[15]
Conclusion: A Framework for Strategic Sourcing
The successful outcome of a research project often begins with the quality of its starting materials. For a key building block like this compound, strategic sourcing is not merely an administrative task but a critical scientific decision. By understanding the supplier landscape, diligently evaluating quality through documentation like the Certificate of Analysis, and adhering to safe handling protocols, researchers can ensure the integrity of their chemistry and the reliability of their results. This guide provides a foundational framework for that process, empowering scientists to procure not just a chemical, but confidence in their research.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. file.leyan.com [file.leyan.com]
- 4. This compound | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. clearsynth.com [clearsynth.com]
- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. abmole.com [abmole.com]
- 12. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Chloropyridazine Hydrochloride
Part 1: Introduction and Scientific Foundation
The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have established it as a cornerstone in the synthesis of complex molecules.[1] This reaction is particularly pivotal in the creation of biaryl and heteroaryl structures, which are prevalent in numerous high-value compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
The Pyridazine Moiety: A Privileged Scaffold in Drug Discovery
The pyridazine ring is a significant pharmacophore due to its unique physicochemical properties.[3][5] Characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, the pyridazine scaffold can play a crucial role in drug-target interactions.[5] These properties make it an attractive heterocycle in drug design, often serving as a less lipophilic bioisostere for phenyl rings or other azines.[5] The ability to functionalize the pyridazine core through cross-coupling reactions is, therefore, of high interest to medicinal chemists aiming to optimize lead compounds.[3][5] Several approved drugs, such as the tyrosine kinase inhibitor Ponatinib and the GnRH receptor antagonist Relugolix, feature a pyridazine or a fused pyridazine ring system, underscoring its therapeutic relevance.[5]
3-Chloropyridazine Hydrochloride as a Coupling Partner: Challenges and Opportunities
This compound presents itself as a readily available and cost-effective building block for the synthesis of 3-arylpyridazines. However, its use in Suzuki-Miyaura coupling is not without challenges that require careful consideration:
-
The Hydrochloride Salt: The presence of the hydrochloride necessitates the use of an additional equivalent of base for its in-situ neutralization to the free base form of 3-chloropyridazine before it can participate in the catalytic cycle. Failure to account for this can lead to incomplete or failed reactions.
-
Electron-Deficient Heterocycle: Pyridazines are electron-deficient aromatic systems. While this can facilitate the initial oxidative addition step of the palladium catalyst to the C-Cl bond, the Lewis basic nitrogen atoms can also pose a problem.[6]
-
Catalyst Inhibition: The nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7][8] This is a common issue with nitrogen-rich heterocycles and often necessitates the use of specialized ligands or higher catalyst loadings to achieve good conversion.[8][9][10]
Despite these challenges, the successful coupling of this compound opens a direct and efficient route to a diverse library of 3-substituted pyridazine derivatives for further investigation in drug discovery and materials science.
The Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions.[11][12][13] The catalytic cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, reacts with the 3-chloropyridazine (after neutralization) to form a palladium(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[11][13][14]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium with the organic moiety from the boron.[11][12][13]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 3-arylpyridazine product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11][13]
Part 2: Experimental Protocols and Methodologies
General Considerations and Reagent Selection
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst and Ligand Systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but often effective catalyst for a range of Suzuki couplings. It is typically used in reactions with aryl bromides and iodides but can be effective for activated aryl chlorides.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This air-stable precatalyst is widely used and often provides good results with challenging substrates due to the unique electronic properties and bite angle of the dppf ligand.[4]
-
Bulky, Electron-Rich Phosphine Ligands: For difficult couplings involving electron-deficient heterocycles or sterically hindered partners, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be highly effective.[8][15] These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[8]
-
-
The Critical Role of the Base:
-
The base serves two primary functions: activating the boronic acid for transmetalation and neutralizing the hydrochloride salt of the starting material.[12]
-
Inorganic bases are most common.[15] K₃PO₄ (potassium phosphate) is a strong, non-nucleophilic base often used for challenging couplings. K₂CO₃ (potassium carbonate) and Cs₂CO₃ (cesium carbonate) are also widely used, with the latter being more soluble and often providing enhanced reactivity.[15][16]
-
A minimum of 3 equivalents of base is recommended: one equivalent to neutralize the HCl, and two equivalents to facilitate the catalytic cycle.
-
-
Solvent Systems:
-
The reaction is typically performed in a mixture of an organic solvent and water.[2][15] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15]
-
Commonly used organic solvents include 1,4-dioxane , toluene , N,N-dimethylformamide (DMF) , and dimethoxyethane (DME) .[15][17] The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate.
-
Protocol 1: Standard Suzuki-Miyaura Coupling under Thermal Conditions
This protocol provides a general starting point for the coupling of this compound with various arylboronic acids. Optimization for each specific boronic acid is highly recommended.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyridazine.
Protocol 2: Accelerated Suzuki-Miyaura Coupling via Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[18][19][20]
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium phosphate (K₃PO₄, 1.5 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction is typically held at the target temperature by the instrument.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Reaction Condition Optimization Matrix
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound. Researchers should screen various combinations to find the optimal conditions for their specific substrate.
| Parameter | Condition A (Standard) | Condition B (Robust) | Condition C (Microwave) | Rationale/Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) | SPhos is excellent for challenging heteroaryl chlorides.[8] |
| Base | K₂CO₃ (3 eq.) | K₃PO₄ (3 eq.) | Cs₂CO₃ (3 eq.) | K₃PO₄ and Cs₂CO₃ are stronger bases, often better for less reactive partners.[15] |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | 1,4-Dioxane/H₂O (4:1) | DMF/H₂O (5:1) | Dioxane is a common choice; DMF can aid solubility at higher temperatures.[15][16] |
| Temperature | 90 °C | 100 °C | 140 °C | Higher temperatures can overcome activation barriers but may lead to decomposition. |
| Time | 12-24 h | 8-16 h | 15-30 min | Microwave irradiation dramatically reduces reaction times.[18][20] |
Part 3: Troubleshooting and Practical Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient base to neutralize HCl and drive the reaction. 2. Inactive catalyst (degradation by air/moisture). 3. Catalyst inhibition by pyridazine nitrogen. 4. Low quality or decomposed boronic acid. | 1. Increase base to 3-4 equivalents. Ensure the base is finely powdered. 2. Use fresh catalyst and properly degassed solvents. 3. Switch to a more robust ligand system (e.g., SPhos, XPhos). Increase catalyst loading. 4. Use fresh, high-purity boronic acid. |
| Protodeboronation | The boronic acid reacts with residual water/protons to revert to the corresponding arene, reducing the amount available for coupling.[21] | 1. Use a stronger base like K₃PO₄. 2. Ensure the reaction is run under rigorously anhydrous conditions (if using an anhydrous protocol). 3. Use a slight excess (1.2-1.5 eq.) of the boronic acid. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | 1. Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote this side reaction. 2. Use a different palladium source or ligand. |
| Reaction Stalls | The reaction starts but does not proceed to completion. | 1. Catalyst deactivation may have occurred. Add a fresh portion of the catalyst. 2. The reaction may require a higher temperature to proceed. |
Part 4: Visualization and References
Reaction Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 14. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloropyridazine Hydrochloride
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine motif is a cornerstone in contemporary medicinal chemistry, recognized for its unique physicochemical properties that are highly advantageous in drug design.[1][2] As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, the pyridazine ring system is characterized by a significant dipole moment and the capacity for strong hydrogen bonding. These features contribute to enhanced aqueous solubility and the ability to form crystalline, water-soluble salts, addressing key challenges in drug development.[1] Furthermore, pyridazine derivatives serve as versatile bioisosteres for other aromatic systems like phenyl, pyridine, or pyrimidine rings, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[1][2]
The functionalization of the pyridazine core is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of a diverse array of substituted pyridazines.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloropyridazine hydrochloride, a readily available and versatile building block for the synthesis of novel pharmaceutical candidates.
Understanding the Substrate: this compound
3-Chloropyridazine is an electron-deficient heteroaromatic halide. The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms, particularly those adjacent to the nitrogens, electrophilic. This electronic nature influences its reactivity in palladium-catalyzed cross-coupling reactions. The hydrochloride salt form presents an additional consideration: the presence of HCl necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.
Core Concepts in Palladium-Catalyzed Cross-Coupling
The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (3-chloropyridazine) to form a palladium(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[1]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and the suppression of side reactions like hydrodehalogenation.[1]
Diagram: Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generation of non-toxic inorganic byproducts.[6]
Scientific Rationale
For an electron-deficient substrate like 3-chloropyridazine, the oxidative addition step can be challenging. The use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., XPhos, SPhos), is often crucial. These ligands stabilize the palladium(0) center and facilitate the oxidative addition of the C-Cl bond. A suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation.[7]
Recommended Catalyst and Ligand Systems
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos or SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ or Cs₂CO₃ | THF or DME | 80-100 |
| [Pd(allyl)Cl]₂ | Buchwald G3/G4 Precatalysts | K₃PO₄ | t-AmOH or Toluene | 80-110 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃, 3-4 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 3.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio).
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyridazine.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][5] This reaction is of immense importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
Scientific Rationale
Similar to the Suzuki coupling, the amination of 3-chloropyridazine requires a highly active catalyst system to overcome the hurdle of C-Cl bond activation.[8] Sterically hindered biarylphosphine ligands are essential. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. The hydrochloride salt of the starting material will consume one equivalent of base, so an excess is required.
Recommended Catalyst and Ligand Systems
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos or t-BuXPhos | NaOt-Bu or K₃PO₄ | Toluene or 1,4-Dioxane | 90-120 |
| Pd(OAc)₂ | BINAP or DPPF | Cs₂CO₃ or K₂CO₃ | Toluene or DME | 90-120 |
| Buchwald G3/G4 Precatalysts | (Self-ligated) | LHMDS or K₃PO₄ | t-BuOH or THF | 80-110 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 3.5 eq) to a reaction vessel.
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 eq) and the amine (1.5 eq).
-
Seal the vessel and heat the reaction mixture with stirring at 100-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-aminopyridazine derivative.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[9]
Scientific Rationale
The traditional Sonogashira reaction employs a dual catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[9] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is typically used, serving both as a base and often as the solvent. For a substrate like 3-chloropyridazine, higher temperatures and more robust ligand systems may be necessary to achieve good conversion.
Recommended Catalyst and Ligand Systems
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | (Self-ligated) | CuI | Et₃N or i-Pr₂NH | THF or DMF | 60-100 |
| Pd(OAc)₂ | XPhos | CuI | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane | 80-110 |
| Pd(PPh₃)₄ | (Self-ligated) | CuI | Et₃N | DMF | 80-100 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine, excess, can be co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (3 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 4.0 eq).
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Heat the reaction mixture with stirring at 70-100 °C for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove metal salts, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 3-alkynylpyridazine product.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Expanding the Scope: Other Cross-Coupling Reactions
Beyond the "big three," other palladium-catalyzed (or related) cross-coupling reactions can be applied to 3-chloropyridazine, expanding the synthetic toolbox.
-
Negishi Coupling: Utilizes organozinc reagents, which are often prepared in situ. These reactions are known for their high functional group tolerance.[10][11]
-
Stille Coupling: Employs organotin (stannane) reagents. While highly versatile and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback.[12][13][14]
-
Kumada Coupling: Uses organomagnesium (Grignard) reagents. This method is cost-effective but is limited by the high reactivity of Grignard reagents, which restricts functional group compatibility.[15][16][17][18]
-
Cyanation: The introduction of a nitrile group can be achieved using cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂. The resulting pyridazine-3-carbonitrile is a valuable intermediate for further transformations.[19][20][21]
Troubleshooting and Key Considerations
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction.[1] This can be minimized by using highly active catalysts that promote rapid reductive elimination, ensuring a strictly inert atmosphere, and using anhydrous solvents.
-
Catalyst Deactivation: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[1] It is imperative to maintain a rigorously inert atmosphere throughout the reaction setup and duration.
-
Base Equivalency: Remember that this compound will consume one full equivalent of base before the catalytic cycle can begin. A total of 3-4 equivalents of base is often necessary.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For challenging couplings of chloro-heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide the best results.[2][22]
Conclusion
Palladium-catalyzed cross-coupling reactions are a robust and versatile methodology for the functionalization of this compound. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a vast library of substituted pyridazines. The protocols and insights provided in this guide serve as a foundational resource for scientists and professionals in drug discovery and development, enabling the rapid construction of novel molecular entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Kumada coupling - Wikipedia [en.wikipedia.org]
- 17. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Alchemist's Guide to Pyridazine Scaffolds: Synthesis of Novel Derivatives from 3-Chloropyridazine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design.[2] This guide provides an in-depth exploration of synthetic strategies to functionalize the pyridazine core, starting from the readily available and versatile building block, 3-chloropyridazine hydrochloride. We will delve into the causality behind experimental choices for three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each section includes detailed, field-proven protocols, mechanistic insights, and data-driven guidance to empower researchers in the synthesis of novel pyridazine derivatives for drug discovery and development.
Introduction: The Significance of the Pyridazine Moiety
Pyridazine and its derivatives, particularly pyridazinones, are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic signature, making them "magic moieties" or "wonder nuclei" in medicinal chemistry.[3][4] These scaffolds are present in a wide array of therapeutic agents, exhibiting diverse pharmacological activities, including but not limited to:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic activities.[5]
-
Cardiovascular: Compounds like Levosimendan and Pimobendan, which feature a pyridazinone core, are used as cardiotonic agents.[6]
-
Anticancer: The pyridazine framework is a versatile scaffold for developing new anticancer agents, with some derivatives showing promise as PARP-1 inhibitors.[7][8]
-
Antimicrobial and Antiviral: Various pyridazine derivatives have demonstrated significant antimicrobial and antiviral properties.[1][4][6]
The ability to readily functionalize the pyridazine ring is crucial for exploring structure-activity relationships (SAR) and developing new drug candidates. This compound serves as an excellent and cost-effective starting material for this purpose, offering a reactive "handle" for introducing molecular diversity.
The Starting Material: this compound
3-Chloropyridazine is an electron-deficient heteroaromatic compound. The two adjacent nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 3-position is a good leaving group, making this position a prime site for functionalization.
The hydrochloride salt form enhances the stability and handling of the compound. However, it is crucial to consider that the protonated pyridazine ring is even more electron-deficient, which can affect its reactivity. In most reactions, the hydrochloride must be neutralized in situ or in a prior step to liberate the free base for the desired transformation.
Synthetic Strategies and Protocols
This section details the primary synthetic routes for derivatizing 3-chloropyridazine, complete with step-by-step protocols and the rationale behind the experimental design.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is a powerful tool for introducing a wide variety of functional groups by displacing the chloride ion with a nucleophile.
Mechanism & Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyridazine ring are crucial for stabilizing this negatively charged intermediate.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The high reactivity of 3-chloropyridazine in SNAr reactions is a direct consequence of the electronic stabilization provided by the ring nitrogens.
Workflow for Nucleophilic Aromatic Substitution:
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for N-arylation of 3-Chloropyridazine hydrochloride
An Application Note and Detailed Protocol for the Palladium-Catalyzed N-arylation of 3-Chloropyridazine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
The N-aryl pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensive guide and a robust protocol for the N-arylation of this compound, a common and versatile building block. We will delve into the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds that is well-suited for this transformation.[3][4] This document explains the underlying reaction mechanism, discusses the critical parameters and experimental choices, provides a detailed step-by-step protocol, and offers a guide for troubleshooting common issues. The content is designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-aryl pyridazine derivatives.
Introduction: The Significance of N-Aryl Pyridazines
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[1][5] Its polarity can enhance aqueous solubility, and the nitrogen atoms act as key hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Consequently, pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer agents.[2]
The synthesis of N-aryl pyridazines often relies on cross-coupling methodologies. The Buchwald-Hartwig amination has emerged as a particularly effective and versatile strategy, allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions.[3][6] However, the N-arylation of 3-chloropyridazine presents specific challenges. As an electron-deficient heterocycle, its reactivity differs from simple aryl chlorides.[7][8] Furthermore, the presence of the basic nitrogen atoms in the ring can lead to catalyst inhibition by coordinating to the palladium center.[9] This guide addresses these challenges by providing a protocol optimized for this specific substrate class.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[4][10] The reaction mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][11][12]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-chlorine bond of 3-chloropyridazine to form a Pd(II) complex.[13] For less reactive aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[13][14]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium amido complex.[11][13]
-
Reductive Elimination : The final C-N bond is formed as the N-aryl pyridazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][11]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Critical Experimental Parameters: The "Why" Behind the Protocol
The success of the N-arylation of this compound hinges on the careful selection of several key parameters.
-
Catalyst System (Palladium Source & Ligand):
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern pre-catalysts are often preferred for their air stability and ability to efficiently generate the active Pd(0) species.[15]
-
Ligand Choice: This is arguably the most critical factor for coupling an electron-deficient aryl chloride.[9] The ligand must be both bulky and electron-rich. Bulky ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate the final reductive elimination step.[14] Electron-rich ligands increase the electron density on the palladium, facilitating the difficult oxidative addition into the C-Cl bond.[8] Highly effective ligands for this type of transformation include biaryl phosphines (e.g., RuPhos, XPhos) and bulky ferrocenyl or phenanthroline-based ligands like Xantphos.[13][16]
-
-
Base Selection and Stoichiometry:
-
Base Type: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[9] Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings.[13] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[11]
-
Stoichiometry: The starting material is a hydrochloride salt. Therefore, at least two equivalents of base are required: one to neutralize the hydrochloride salt and a second to participate in the catalytic cycle by deprotonating the amine. Often, a slight excess (e.g., 2.1-2.5 equivalents) is used to ensure the reaction goes to completion.
-
-
Solvent:
-
Inert Atmosphere:
-
Maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is essential throughout the entire setup and reaction process to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[9]
-
Detailed Experimental Protocol
This protocol provides a general method for the N-arylation of this compound with a generic primary or secondary amine.
4.1 Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| This compound | C₄H₄Cl₂N₂ | 150.99 | Substrate. Ensure it is dry.[17] |
| Amine (e.g., Aniline) | Varies | Varies | Nucleophile (1.0 - 1.2 eq.). Must be pure. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium(0) source (1-2 mol%). |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Bulky phosphine ligand (2-4 mol%). |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Strong, non-nucleophilic base (2.2 eq.). |
| Toluene | C₇H₈ | 92.14 | Anhydrous, degassed solvent. |
| Nitrogen or Argon Gas | N₂ / Ar | - | For maintaining an inert atmosphere. |
4.2 Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heater/stir plate with an oil bath
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
4.3 Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 eq.), the amine (1.1 eq.), sodium tert-butoxide (2.2 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol %), and Xantphos (0.04 eq., 4 mol %).
-
Scientist's Note: It is crucial to handle the base, catalyst, and ligand under an inert atmosphere (e.g., in a glovebox) as they are sensitive to air and moisture. If a glovebox is unavailable, add the solids to the flask quickly, then immediately seal it with a septum and purge with inert gas.
-
-
Solvent Addition:
-
Evacuate and backfill the sealed flask with nitrogen or argon three times.
-
Using a syringe, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the limiting reagent).
-
Scientist's Note: The solvent should be properly degassed beforehand by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots via syringe.
-
-
Workup:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-aminopyridazine product.
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: A systematic workflow for troubleshooting a failed N-arylation reaction.
-
No Reaction/Low Conversion:
-
Cause: Inactive catalyst. This is the most common issue and usually stems from exposure to oxygen or moisture.[9]
-
Solution: Ensure all reagents are dry and the solvent is anhydrous and thoroughly degassed. Repeat the reaction with meticulous attention to maintaining an inert atmosphere.
-
Cause: Insufficiently active catalyst system for the substrate.
-
Solution: Screen a different bulky, electron-rich phosphine ligand (e.g., RuPhos, AdBrettPhos). Sometimes, a change in ligand can dramatically improve results.[18][19][20]
-
-
Formation of Side Products:
-
Cause: Hydrodehalogenation (replacement of -Cl with -H). This can occur if moisture is present or if the reaction temperature is too high for prolonged periods.
-
Solution: Ensure anhydrous conditions. Consider lowering the reaction temperature and monitoring for completion to avoid extended heating.
-
Cause: Diarylation of a primary amine.
-
Solution: Use a slight excess of the amine or a more sterically hindered ligand which can disfavor the second coupling.[6]
-
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective method for accessing valuable N-aryl pyridazine derivatives. Success relies on a rational understanding of the reaction mechanism and careful control of key experimental parameters, particularly the choice of a bulky, electron-rich phosphine ligand, the use of sufficient base to neutralize the hydrochloride salt, and the strict maintenance of an inert atmosphere. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to confidently apply this powerful transformation in their synthetic endeavors.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. surface.syr.edu [surface.syr.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
The Pyridazine Pivot: Harnessing 3-Chloropyridazine Hydrochloride as a Cornerstone for Modern Pharmaceutical Synthesis
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of diseases, from cancer to inflammatory disorders.[1] Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart favorable drug-like characteristics, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets. Among the various pyridazine-based starting materials, 3-chloropyridazine hydrochloride stands out as a versatile and economically significant building block.[2] The chlorine atom at the 3-position serves as a reactive handle for a suite of powerful synthetic transformations, enabling the strategic diversification of the pyridazine core. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in pharmaceutical synthesis. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Strategic Value of the 3-Chloropyridazine Scaffold
The pyridazine ring is an electron-deficient heteroaromatic system. This inherent electronic nature makes it a prime candidate for specific, predictable synthetic modifications. The chlorine atom in 3-chloropyridazine acts as an excellent leaving group, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][4] The hydrochloride salt form ensures stability and ease of handling, though it necessitates the use of a base in most reaction protocols to liberate the reactive free base in situ.
The functionalization of this scaffold allows for the rapid construction of libraries of compounds with diverse pharmacophores, a critical step in modern drug discovery.[5] Molecules incorporating the pyridazine moiety have demonstrated efficacy as potent inhibitors of critical oncology targets, including various tyrosine kinases and poly (ADP-ribose) polymerase (PARP).[6][7]
Caption: Logical workflow for utilizing this compound.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals. For an electron-deficient substrate like 3-chloropyridazine, this reaction requires a robust palladium catalyst system capable of activating the relatively inert C-Cl bond.[8]
Mechanistic Rationale
The catalytic cycle is a well-understood sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloropyridazine. This is often the rate-limiting step for aryl chlorides and necessitates the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[11]
-
Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic acid, forming a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[12]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar chloro-heterocycles and serves as a robust starting point for optimization.[11][13]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane and Water (5:1 mixture, degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol). Note: The base is crucial to both neutralize the hydrochloride salt and facilitate the transmetalation step.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (6 mL total) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Aryl Boronic Acid Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 80-92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 70-85 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75-90 |
Yields are representative and based on analogous reactions with chloro-heterocycles. Optimization may be required.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14] It provides a general and high-yielding method to couple amines with aryl halides, overcoming the limitations of classical methods like SNAr for less activated substrates.[15]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[14][16]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of 3-chloropyridazine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex. This step is critical and often dictates the success of the reaction.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol is based on state-of-the-art conditions for the amination of heteroaryl chlorides.[9][17]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 equivalents)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add NaOtBu (2.5 mmol) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it susceptible to direct attack by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[18] This reaction does not require a metal catalyst and is often driven by heating with the nucleophile, sometimes in the presence of a base or in a polar aprotic solvent.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which stabilizes the intermediate.
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Generalized Protocol for SNAr with an Amine
This method is effective for a range of nitrogen, oxygen, and sulfur nucleophiles.[4][19]
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, 2.0-3.0 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the amine nucleophile (2.5 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add DMF or DMSO (5 mL).
-
Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by crystallization or column chromatography.
Application in Pharmaceutical Synthesis: A Case Study
The functionalization of the 3-chloropyridazine core is a key strategy in the synthesis of targeted therapeutics. For example, many potent Tyrosine Kinase Inhibitors (TKIs) feature a substituted pyridazine scaffold, where the 3-position is often functionalized with an amine that interacts with the hinge region of the kinase domain.[6]
Caption: Synthetic strategy for a pyridazine-based kinase inhibitor.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[7]
Conclusion
This compound is a powerful and versatile building block for pharmaceutical research and development. Its reactivity in cornerstone synthetic transformations—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—provides medicinal chemists with a reliable and efficient toolkit for accessing a vast chemical space. By understanding the mechanistic principles behind these reactions and employing robust protocols, researchers can effectively harness this scaffold to construct novel molecular architectures in the pursuit of next-generation therapeutics.
References
- 1. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
- 6. Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. chemrxiv.org [chemrxiv.org]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 3-Chloropyridazine Hydrochloride in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Core as a Privileged Scaffold in Agrochemicals
In the landscape of agrochemical research, the relentless pursuit of novel, effective, and environmentally conscious agents is paramount. Heterocyclic chemistry provides the foundational grammar for this molecular design, and among the vast lexicon of scaffolds, the pyridazine ring stands out. Characterized by a 1,2-diazine structure, the pyridazine moiety is a highly π-deficient aromatic system, a feature that imparts unique physicochemical and biological properties.[1] This inherent electron deficiency makes it an excellent pharmacophore and a versatile synthetic intermediate.
3-Chloropyridazine hydrochloride (CAS No. 856847-77-3) is a stable, crystalline salt form of 3-chloropyridazine that serves as a crucial building block for introducing this valuable pyridazine core into more complex molecules.[2][3][4] The strategic placement of a chlorine atom at the 3-position transforms the molecule into a reactive linchpin for constructing a diverse array of derivatives. The chlorine acts as an effective leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[5] This reactivity is the cornerstone of its utility, enabling chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, thereby accessing a wide chemical space in the development of herbicides, insecticides, and fungicides.[6][7]
This guide provides an in-depth exploration of the chemistry of this compound and its practical application in agrochemical synthesis, complete with detailed protocols and mechanistic insights.
Part 1: Foundational Chemistry and Reactivity
The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 3-chloropyridazine is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9] Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridazine ring is "electron-poor." This is due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the two adjacent nitrogen atoms. These effects polarize the ring, creating a partial positive charge (δ+) on the carbon atoms, particularly those ortho and para to the nitrogens. The carbon at the 3-position is thus highly electrophilic and primed for attack by a nucleophile.
The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Addition: The nucleophile (Nuc:-) attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group (Cl-), a stable anion, yielding the substituted pyridazine product.
Caption: General SₙAr mechanism on 3-chloropyridazine.
Synthesis of the Precursor: 3-Chloropyridazine
The accessibility of 3-chloropyridazine is a key factor in its widespread use. It is most commonly synthesized from 3(2H)-pyridazinone via chlorination with phosphorus oxychloride (POCl₃).[10][11][12] This reaction is a robust and scalable method for producing the required starting material.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. This compound, CasNo.856847-77-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
- 11. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
Application Notes and Protocols for the Sonogashira Coupling of 3-Chloropyridazine Hydrochloride
Introduction: Unlocking the Potential of Pyridazine Scaffolds in Medicinal Chemistry
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The Sonogashira cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms, offers a direct route to functionalize the pyridazine core with alkyne-containing fragments.[1][2] This alkynyl functionalization opens up a vast chemical space for the synthesis of complex molecules with potential applications in drug discovery and materials science.
This document provides a detailed experimental procedure for the Sonogashira coupling of 3-chloropyridazine hydrochloride with a terminal alkyne. As 3-chloropyridazine is an electron-deficient chloro-heterocycle, and is supplied as a hydrochloride salt, specific considerations regarding catalyst selection, base stoichiometry, and reaction conditions are paramount for a successful transformation. These application notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental design.
Reaction Principle: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (3-chloropyridazine), forming a palladium(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylpyridazine product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
Coordination: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base deprotonates the alkyne, forming a copper acetylide intermediate. This intermediate is the key nucleophile that participates in the palladium cycle.[3]
The base plays a crucial role in the Sonogashira coupling by neutralizing the hydrogen halide byproduct generated during the reaction and by facilitating the deprotonation of the terminal alkyne.[4] In the case of this compound, an additional equivalent of base is required to neutralize the hydrochloride salt, liberating the free pyridazine for the reaction.
Experimental Workflow Diagram
Caption: A visual representation of the key steps involved in the Sonogashira coupling of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific terminal alkyne used.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₄H₃ClN₂·HCl | 151.00 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |
| Anhydrous Solvent (e.g., DMF, Toluene) | Varies | - | 5-10 mL | - |
Note on Reagent Purity: The success of the Sonogashira coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. Use high-purity, anhydrous solvents and degas all solutions thoroughly. The palladium catalyst and copper(I) iodide should be of high quality.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 0.05 eq.), and copper(I) iodide (0.1 mmol, 0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 5 mL of DMF or toluene) via syringe.
-
Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.
-
-
Addition of Reagents:
-
To the degassed mixture, add triethylamine (3.0 mmol, 3.0 eq.) via syringe. The use of three equivalents of base is to both neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir vigorously. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the pad with the same organic solvent (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-alkynylpyridazine.
-
The Catalytic Cycle: A Deeper Mechanistic Insight
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The Sonogashira coupling is a prime example of synergistic catalysis, where both palladium and copper play essential and distinct roles.[1] The palladium catalyst is responsible for the activation of the aryl halide and the final carbon-carbon bond formation, while the copper co-catalyst facilitates the activation of the terminal alkyne. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency, particularly for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Insufficient base | - Use fresh, high-quality Pd and Cu catalysts.- Ensure thorough degassing of solvents and the reaction mixture.- Increase the reaction temperature in increments.- Ensure at least 3 equivalents of a suitable base are used. |
| Formation of Glaser-Hay homocoupling product (diyne) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen by using an inert atmosphere.- Reduce the loading of the copper catalyst. Consider a copper-free Sonogashira protocol if this is a persistent issue.[5] |
| Decomposition of the palladium catalyst (formation of palladium black) | - High reaction temperature- Impurities in reagents or solvents | - Lower the reaction temperature.- Use purified reagents and high-purity, anhydrous solvents. |
| Difficulty in product purification | - Formation of byproducts- Incomplete reaction | - Optimize reaction conditions to maximize conversion.- Employ careful column chromatography, potentially using different solvent systems. |
Conclusion
The Sonogashira coupling of this compound provides a robust and efficient method for the synthesis of novel alkynylpyridazine derivatives. By carefully considering the choice of catalyst, the stoichiometry of the base, and the reaction conditions, researchers can successfully employ this powerful cross-coupling reaction to access a wide range of functionalized pyridazine scaffolds. The protocols and insights provided in this document serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of new chemical entities for drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis Strategies for the Functionalization of 3-Chloropyridazine Hydrochloride
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights into the microwave-assisted synthesis involving 3-chloropyridazine hydrochloride. The pyridazine scaffold is a privileged core in numerous biologically active molecules, and its efficient functionalization is critical for modern drug discovery.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, focusing on three cornerstone reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By leveraging Microwave-Assisted Organic Synthesis (MAOS), these protocols offer dramatically reduced reaction times, improved yields, and enhanced reproducibility compared to conventional heating methods.[3][4]
Foundational Principles: The Synergy of Pyridazines and Microwave Chemistry
The Pyridazine Nucleus in Medicinal Chemistry
The pyridazine ring system is a 1,2-diazine heterocycle of immense interest in pharmaceutical development.[2] Its unique electronic properties, including two adjacent nitrogen atoms, make it an excellent hydrogen bond acceptor and allow it to serve as a versatile scaffold for interacting with various biological targets.[5] Consequently, pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties.[2][6] The ability to rapidly generate diverse libraries of substituted pyridazines is therefore a high-value objective in medicinal chemistry.
The Transformative Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional organic synthesis often relies on slow, conductive heating, leading to long reaction times and potential side-product formation. MAOS utilizes microwave irradiation to directly heat the reaction mixture through dielectric polarization, resulting in rapid and uniform temperature increases.[3] This technique offers several key advantages:
-
Dramatic Rate Acceleration: Reactions that take hours or days under conventional reflux can often be completed in minutes.[7]
-
Increased Yields and Purity: The rapid heating minimizes the time for side reactions or thermal decomposition of sensitive reagents, often leading to cleaner reaction profiles and higher isolated yields.
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reaction consistency.[8]
-
Alignment with Green Chemistry: MAOS frequently allows for the use of less solvent or more environmentally benign solvent systems, contributing to sustainable laboratory practices.[7]
This compound: A Versatile Precursor
This compound serves as an ideal starting material for derivatization.[9] The chlorine atom at the 3-position is susceptible to displacement via several powerful synthetic methods. The electron-deficient nature of the pyridazine ring activates the C-Cl bond, making it a suitable substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[10] The hydrochloride salt form ensures stability and ease of handling; the required free base is typically generated in situ by the basic conditions of the subsequent reaction.
Critical Experimental & Safety Considerations
Safety in Microwave Chemistry
Microwave synthesis involves heating solvents in sealed vessels well above their atmospheric boiling points, which generates significant internal pressure.[8] Adherence to strict safety protocols is mandatory.
-
Use Dedicated Equipment: Never use a domestic microwave oven. Laboratory-grade microwave reactors are engineered with safety interlocks and precise temperature and pressure sensors to prevent runaway reactions and vessel failures.[11]
-
Vessel Integrity: Only use microwave process vials and caps certified by the manufacturer. Inspect vessels for cracks or defects before each use. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total volume).[11]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor cavity to prevent flash boiling of the solvent upon opening.[8]
-
Chemical Hazards: Be aware of the stability of your reagents and solvents at high temperatures. Consult the Safety Data Sheet (SDS) for each chemical to understand potential decomposition hazards.[11][12]
General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the fundamental steps for setting up a microwave-assisted reaction. This self-validating process ensures all components are correctly added and the system is sealed for safe operation.
Caption: General workflow for microwave synthesis setup.
Core Application Protocols
This section details step-by-step protocols for three high-impact transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[13] Microwave irradiation dramatically accelerates this palladium-catalyzed process, enabling the rapid synthesis of 3-aryl or 3-vinyl pyridazines.[14]
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the Pd(0) catalyst to the C-Cl bond of the pyridazine, (2) Transmetalation with the activated boronic acid (boronate), and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step. A polar solvent like a dioxane/water mixture is effective as it dissolves both organic and inorganic reagents and efficiently absorbs microwave energy.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 151 mg).
-
Add the desired arylboronic acid (1.2 mmol).
-
Add potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Add 4 mL of a 1,4-dioxane and 1 mL of water.
-
Securely seal the vial with a crimp cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at 130 °C for 20 minutes with stirring.
-
After the reaction, cool the vial to below 50 °C.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted pyridazine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 | 15 | >90% | |
| Phenylboronic acid | XPhosPdG2 | K₃PO₄ | t-AmylOH | 120 | 30 | 74-89% | [14][15] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 140 | 20 | Moderate-Good | General |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[16] This method is exceptionally useful for accessing 3-aminopyridazine derivatives, which are common motifs in kinase inhibitors and other pharmaceuticals. Microwave assistance drastically shortens reaction times from many hours to mere minutes.[17][18]
Causality & Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition of Pd(0) to the C-Cl bond, the amine coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination then furnishes the C-N bond and regenerates the active Pd(0) catalyst. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are critical as they promote the reductive elimination step and prevent catalyst decomposition.[16]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide (NaOtBu, 2.5 mmol, 240 mg) to a 10 mL microwave process vial containing a stir bar.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 23 mg) and the phosphine ligand (e.g., XPhos, 0.05 mmol, 24 mg).
-
Add this compound (1.0 mmol, 151 mg) and the desired amine (1.1 mmol).
-
Add 5 mL of anhydrous toluene.
-
Securely seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 140 °C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite to remove palladium residues.[17]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-aminopyridazine product.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 150 | 15 | >95% | |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 130 | 30 | Excellent | [17][18] |
| Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Dioxane | 120 | 45 | Good-Excellent |[19] |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[20] The pyridazine nucleus is sufficiently electron-poor to undergo direct substitution of the chloride by strong nucleophiles like alkoxides, thiolates, and amines, a process that can be significantly accelerated by microwave heating.[21]
Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the chloride leaving group is expelled to restore aromaticity. The reaction rate is highly dependent on the electron-withdrawing ability of the ring system and the strength of the nucleophile.[22] High temperatures achieved via microwave heating can overcome the activation energy barrier, enabling reactions with less reactive nucleophiles or in non-traditional solvents.[21]
Caption: Experimental workflow for SNAr reactions.
Detailed Step-by-Step Protocol (Example with a Phenol Nucleophile):
-
To a 10 mL microwave process vial with a stir bar, add this compound (1.0 mmol, 151 mg).
-
Add 4-methoxyphenol (1.5 mmol, 186 mg) and cesium carbonate (Cs₂CO₃, 2.5 mmol, 814 mg).
-
Add 4 mL of dimethylformamide (DMF).
-
Securely seal the vial with a crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 180 °C for 45 minutes with stirring.
-
After cooling, pour the reaction mixture into 50 mL of ice-water.
-
Stir for 30 minutes. If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by recrystallization or flash chromatography.
Table 3: Representative Conditions for SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (min) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Benzylamine | Excess amine | Neat (no solvent) | 195 | 15 | >95% | |
| Sodium Methoxide | NaOMe | MeOH | 120 | 30 | Good | General |
| Thiophenol | K₂CO₃ | DMSO | 160 | 40 | Good-Excellent |[20] |
Troubleshooting and Advanced Insights
-
Low Yield in Suzuki Coupling: If debromination is observed, the reaction may be running too hot or for too long. Consider a lower temperature or a more active catalyst system (e.g., a G3 or G4 precatalyst) to increase the rate of coupling relative to decomposition.
-
Poor Reactivity in Buchwald-Hartwig Amination: Ensure the reaction is set up under strictly anhydrous and anaerobic conditions, as both oxygen and water can deactivate the catalyst. The choice of base is critical; NaOtBu or LiHMDS are often more effective than carbonate bases for this transformation.
-
Side Reactions in SNAr: At very high temperatures, di-substitution or ring-opening can occur. If this is observed, attempt the reaction at a lower temperature for a slightly longer duration. Using a less polar solvent may also temper reactivity.
Conclusion
This compound is a readily available and highly versatile building block for accessing diverse, medicinally relevant chemical matter. By integrating Microwave-Assisted Organic Synthesis into the workflow, chemists can execute key transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions with unparalleled speed and efficiency. The protocols and insights provided in this guide serve as a robust foundation for researchers to accelerate their discovery programs and rapidly explore the chemical space around the valuable pyridazine core.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bspublications.net [bspublications.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. 3-CHLOROPYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 21. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 22. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
One-Pot Synthesis Strategies Utilizing 3-Chloropyridazine Hydrochloride: Application Notes and Protocols for Advanced Drug Discovery
Introduction: The Strategic Value of 3-Chloropyridazine Hydrochloride in One-Pot Syntheses
In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. This compound stands out as a highly versatile and reactive building block. Its inherent electrophilicity at the chlorine-bearing carbon, coupled with the pyridazine core's prevalence in pharmacologically active molecules, makes it an ideal candidate for the construction of diverse compound libraries.[1] The hydrochloride form often enhances stability and handling properties, while the chlorine atom serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions.
This guide delves into the strategic application of this compound in one-pot synthesis, a methodology that streamlines synthetic pathways by combining multiple reaction steps into a single operation. This approach not only enhances efficiency by reducing reaction time, solvent consumption, and purification steps but also allows for the rapid generation of novel molecular architectures. We will explore detailed application notes and protocols for key one-pot strategies, providing researchers with the foundational knowledge and practical steps to leverage this powerful combination of reagent and technique.
Application Note 1: Three-Component, One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
Principle and Causality: This one-pot strategy exemplifies an elegant convergence of nucleophilic aromatic substitution and condensation reactions to rapidly build highly functionalized pyridazine scaffolds. The reaction leverages the reactivity of 3-chloropyridazine with a source of ammonia, followed by an in-situ condensation with an arylglyoxal and a malononitrile derivative. The choice of a one-pot protocol is driven by the desire for high atom economy and operational simplicity, which are critical in library synthesis for drug discovery. The reaction proceeds at room temperature, making it an energy-efficient and mild synthetic route.[1]
Mechanism Overview: The reaction is initiated by the nucleophilic attack of ammonia (or a precursor) on the electron-deficient carbon of the pyridazine ring, displacing the chloride. The resulting 3-aminopyridazine intermediate then participates in a condensation cascade with the arylglyoxal and malononitrile. The use of a mixed solvent system, such as ethanol and water, facilitates the dissolution of both the organic substrates and the inorganic reagents, promoting a homogenous reaction environment.
Visualizing the Workflow: Three-Component Synthesis
Caption: Workflow for the one-pot, three-component synthesis.
Detailed Protocol: One-Pot Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile
Materials:
-
This compound
-
Phenylglyoxal monohydrate
-
Malononitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylglyoxal monohydrate (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (6 mL).
-
To this stirring solution, add this compound (1 mmol).
-
Slowly add hydrazine hydrate (4 mmol) to the reaction mixture at room temperature. The use of hydrazine hydrate serves as a convenient in-situ source of ammonia.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product will typically precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with hot water (2 x 10 mL) to remove any inorganic salts.
-
Further purify the crude product by recrystallization from ethanol to yield the pure 3-amino-5-phenylpyridazine-4-carbonitrile.
Expected Outcome: This protocol typically yields the desired product in good to excellent yields.[1]
Application Note 2: One-Pot Nucleophilic Substitution and Functionalization
Principle and Causality: This strategy focuses on the sequential addition of nucleophiles to achieve a rapid diversification of the pyridazine core in a single pot. The initial step involves a classic nucleophilic aromatic substitution (SNAr) of the chlorine atom on the 3-chloropyridazine ring. The choice of nucleophile in the first step dictates the initial functionalization. Without isolating the intermediate, a second nucleophile or reagent is introduced to further modify the molecule. This approach is highly efficient for creating libraries of related compounds where a common core is decorated with various functionalities. The use of a sealed vessel and elevated temperatures is often necessary to drive the nucleophilic substitution to completion, especially with less reactive nucleophiles.[1]
Mechanism Overview: The first step is the displacement of the chloride by a primary amine or other nucleophile. The resulting intermediate, a substituted pyridazine, can then undergo further reactions. For instance, if the initial nucleophile introduces a reactive handle, this can be exploited in the second step of the one-pot sequence.
Visualizing the Workflow: Sequential Nucleophilic Substitution
Caption: Workflow for one-pot sequential nucleophilic substitution.
Detailed Protocol: One-Pot Synthesis of 3-Amino-6-chloropyridazine
This protocol details the synthesis of a key intermediate which can then be used in further one-pot functionalization steps.
Materials:
-
3,6-Dichloropyridazine (as a representative starting material for this class of reaction)
-
Aqueous ammonia (28-30%)
-
Dioxane
-
A sealed pressure vessel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a pressure vessel, add 3,6-dichloropyridazine (10 mmol).
-
Add dioxane (20 mL) and aqueous ammonia (40 mL).
-
Seal the vessel securely.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain the temperature and continue stirring overnight.
-
After cooling the reaction mixture to room temperature, a solid product is typically formed.
-
Collect the solid by filtration.
-
The resulting crude product is 3-amino-6-chloropyridazine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Rationale for Experimental Choices:
-
Dioxane: A polar aprotic solvent that is stable at high temperatures and helps to dissolve the organic starting material.
-
Sealed Vessel and Heat: Necessary to increase the reaction rate of the nucleophilic aromatic substitution, which can be sluggish at atmospheric pressure.
-
Excess Ammonia: Used to drive the reaction to completion and act as both the nucleophile and a base to neutralize the HCl generated.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of aminopyridazine derivatives, highlighting the efficiency of one-pot methodologies.
| Parameter | Route 1: Three-Component Reaction | Route 2: Nucleophilic Substitution |
| Starting Materials | Malononitrile, Arylglyoxal, Hydrazine Hydrate, 3-Chloropyridazine HCl | 3,6-Dichloropyridazine, Ammonia |
| Reaction Type | One-pot condensation/cyclization | Nucleophilic aromatic substitution |
| Key Reagents | Ethanol, Water | Dioxane |
| Reaction Conditions | Room temperature | 100-180°C, often under pressure |
| Reported Yield | Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1] | Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)[1] |
| Product Scope | Primarily 3-amino-5-arylpyridazine-4-carbonitriles | Substituted 3-aminopyridazines from corresponding chloropyridazines |
| Advantages | - High atom economy- Mild reaction conditions- Operational simplicity | - Direct route to amino-functionalized pyridazines |
Conclusion and Future Outlook
The one-pot synthesis strategies employing this compound presented herein offer significant advantages for the rapid and efficient synthesis of diverse pyridazine-containing molecules. These methods are characterized by their operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step. For researchers in drug discovery and development, these protocols provide a robust platform for the creation of novel compound libraries for biological screening. Future explorations in this area will likely focus on expanding the scope of compatible functional groups, developing enantioselective one-pot processes, and integrating these methods into automated synthesis platforms to further accelerate the drug discovery pipeline.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Chloropyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, yet its application to electron-deficient heteroaryl chlorides like 3-chloropyridazine hydrochloride presents unique challenges.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to enhance your reaction yields and overcome common experimental hurdles.
Section 1: Troubleshooting Guide
Low yields or reaction failures with this substrate are common but often rectifiable. The following table outlines frequent issues, their underlying causes, and actionable solutions grounded in established organometallic principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Unchanged | 1. Catalyst Inactivity: The palladium catalyst, especially Pd(PPh₃)₄, may be insufficient for the challenging oxidative addition of the electron-deficient chloride.[3][4] 2. Ineffective Base: The chosen base (e.g., Na₂CO₃) may be too weak or poorly soluble, failing to activate the boronic acid for transmetalation.[5][6][7][8] 3. Insufficient Neutralization: The hydrochloride salt requires an additional equivalent of base for neutralization before the substrate can participate in the catalytic cycle. | 1a. Use a Modern Catalyst System: Employ a more robust pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate oxidative addition.[9] 2a. Switch to a Stronger Base: Use a stronger base like K₃PO₄ or Cs₂CO₃, which are known to be effective for challenging couplings.[3][9] Ensure the base is finely powdered for better solubility. 3a. Adjust Base Stoichiometry: Add at least one extra equivalent of base specifically to neutralize the HCl salt, in addition to the 2-3 equivalents required for the catalytic cycle. |
| Low Yield / Incomplete Conversion | 1. Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][10] Oxygen can also irreversibly oxidize the active Pd(0) catalyst. 2. Protodeboronation of Boronic Acid: The boronic acid can be cleaved by water or other protic sources, especially at elevated temperatures, removing it from the reaction.[11][12][13] | 1a. Thoroughly Degas Reagents: Ensure all solvents and the reaction mixture are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or via freeze-pump-thaw cycles to remove oxygen.[14] 2a. Use Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (BPin), which are less prone to protodeboronation.[15] 2b. Control Water Content: While a small amount of water can be beneficial, especially with phosphate bases, excess water can promote hydrolysis. Use anhydrous solvents if this side reaction is suspected.[9] |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This side reaction forms biaryl impurities from the boronic acid and is often promoted by the presence of oxygen or certain palladium species.[3][12] 2. Dehalogenation: The chloro-substituent on the pyridazine is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[3][11] | 1a. Maintain a Strict Inert Atmosphere: A robust inert atmosphere is crucial to prevent catalyst oxidation, which can lead to homocoupling.[3] 1b. Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the boronic acid. 2a. Solvent Choice: Avoid solvents that can act as hydride donors. Dioxane or toluene are generally good choices. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the hydrochloride salt form of 3-chloropyridazine affect the reaction?
The hydrochloride salt form means the substrate is protonated. This has two critical consequences:
-
Base Stoichiometry : At least one equivalent of base must be added to neutralize the HCl and generate the free pyridazine base, which is the active form in the catalytic cycle. This is in addition to the base required for the Suzuki reaction itself.
-
Solubility : The salt has different solubility from the free base. Ensure your solvent system can dissolve the neutralized starting material and all reaction intermediates.
Workflow for Handling the Hydrochloride Salt
Caption: Workflow for Suzuki coupling with a hydrochloride salt.
Q2: What is the best practice for selecting a catalyst and ligand for this challenging substrate?
For an electron-deficient and coordinating substrate like 3-chloropyridazine, the catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ often fail.[3][4]
-
Palladium Source : A Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst like Pd(OAc)₂ is preferred. These are used in combination with a supporting ligand.
-
Ligand Selection : Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, accelerate the slow oxidative addition of the aryl chloride, and promote the final product-releasing step.[16][17] Highly effective options include:
Catalyst/Ligand Selection Decision Tree
Caption: Catalyst and ligand selection guide.
Q3: Can you provide a robust, detailed experimental protocol for this reaction?
This protocol incorporates best practices for a successful coupling of this compound.
Protocol: Suzuki Coupling of 3-Chloropyridazine HCl with an Arylboronic Acid
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
K₃PO₄ (3.0 eq, finely ground)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk flask, condenser, magnetic stirrer, inert gas (Ar or N₂) line
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.045 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[10]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. A typical concentration is 0.1 M relative to the limiting reagent.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–18 hours).[10]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. scite.ai [scite.ai]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side reactions and byproducts in pyridazine synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridazine core. Pyridazines are a vital class of N-heterocycles, but their synthesis is often accompanied by challenges ranging from low yields to the formation of persistent side products.[1][2]
This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of why these issues occur and how to systematically troubleshoot them. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent frustration in pyridazine synthesis, often stemming from a combination of factors rather than a single issue.[3] A systematic approach to optimization is crucial.
Answer:
Several elements can contribute to poor yields. Let's break them down into a logical troubleshooting workflow:
-
Purity of Starting Materials: This is the foundational checkpoint. Ensure the purity of your 1,4-dicarbonyl compounds (or their equivalents) and your hydrazine source. Impurities can introduce competing reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified or distilled reagents, especially hydrazine, which can degrade over time.[3]
-
Reaction Conditions:
-
Temperature: Temperature control is critical. An insufficient temperature may lead to an incomplete reaction, leaving you with unreacted starting materials or stable intermediates like hydrazones. Conversely, excessively high temperatures can cause decomposition of reactants, intermediates, or the final product, sometimes leading to N-N bond cleavage.[3] Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to identify the optimal temperature and reaction duration.
-
Solvent: The choice of solvent can dramatically affect reaction rates and equilibrium. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfer steps in the cyclization mechanism.[3]
-
pH Control: In cyclocondensations involving γ-ketoacids and hydrazine, the pH is a key parameter. A mildly acidic medium can catalyze the final dehydration step. However, strongly acidic conditions may promote unwanted side reactions.[3]
-
-
Water Removal: The final cyclization step to form the dihydropyridazine intermediate is a condensation reaction that releases water. According to Le Châtelier's principle, removing water from the reaction mixture can drive the equilibrium toward the product. The use of a Dean-Stark apparatus or the addition of molecular sieves is a highly effective strategy to improve yields, particularly in sluggish reactions.[3]
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Q2: My TLC shows multiple spots close to my product. What are the most common side products in pyridazine synthesis?
The formation of multiple products indicates competing reaction pathways. Understanding these pathways is the key to suppressing them.
Answer:
The most common side products arise from incomplete reaction or alternative reaction pathways of key intermediates.
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow (due to steric hindrance or electronic effects), this hydrazone can be a major, sometimes isolable, byproduct.[3] This is particularly common when the second carbonyl group is sterically hindered or electronically deactivated.
-
Dihydropyridazine Intermediate: The cyclization of a 1,4-dicarbonyl compound with hydrazine first yields a dihydropyridazine. This intermediate must be oxidized to form the aromatic pyridazine ring.[4] If the oxidation step is inefficient or if no explicit oxidant is added, you may isolate the dihydropyridazine. In some cases, spontaneous air oxidation occurs, but this can be slow and inefficient.
-
N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing/reducing agents, the N-N single bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[3]
-
Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound or a substituted hydrazine, you can form a mixture of two different regioisomers. The ratio of these isomers is determined by the relative reactivity of the two carbonyl groups and the steric/electronic influences of the substituents.[3][5]
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Chloropyridazine Hydrochloride
Welcome to the technical support center for 3-Chloropyridazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. As the integrity of your starting materials directly dictates the success of subsequent synthetic steps, achieving high purity is paramount. This document provides in-depth, field-proven insights and protocols to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound is the salt form of 3-Chloropyridazine, a heterocyclic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure features a reactive chlorine atom and a basic pyridazine ring, making it a versatile synthon.
The purity of this intermediate is critical because impurities can lead to:
-
Side Reactions: Reactive impurities can compete in downstream reactions, leading to complex product mixtures and reduced yields of the desired compound.
-
Catalyst Poisoning: Trace impurities can deactivate expensive catalysts used in cross-coupling or other transformations.
-
Challenges in Downstream Purification: Removing structurally similar impurities from a final product is often more difficult and costly than removing them from the starting material.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities leads to incorrect molar calculations, affecting reaction efficiency and reproducibility.
Q2: What are the most common impurities in crude this compound?
Crude this compound typically arises from the chlorination of 3(2H)-pyridazinone using reagents like phosphorus oxychloride (POCl₃).[1][2][3] The impurity profile is therefore often linked to this process.
Common Impurities Table
| Impurity Class | Specific Examples | Origin |
|---|---|---|
| Unreacted Starting Material | 3(2H)-Pyridazinone | Incomplete chlorination reaction.[1] |
| Over-chlorinated Byproducts | 3,6-Dichloropyridazine | Harsh reaction conditions or non-selective chlorinating agents.[4] |
| Hydrolyzed Product | 3(2H)-Pyridazinone | Exposure of the product to water during workup before acidification. |
| Residual Solvents | Ethyl Acetate, Chloroform, Dichloromethane | Incomplete removal after extraction steps.[2] |
| Inorganic Salts | Sodium Chloride, Sodium Sulfate | Remnants from aqueous workup and drying steps. |
| Decomposition Products | Polymeric tars, colored impurities | Occurs when using excessive heat during synthesis or distillation.[1] |
Q3: Which analytical techniques are recommended for assessing the purity of my sample?
A multi-pronged approach is best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique for visualizing the number of components in your sample. A typical eluent for the free base is a mixture of hexane and ethyl acetate.[5] For the hydrochloride salt, a more polar system like dichloromethane/methanol may be required.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often effective.[6] The use of HPLC can help identify and quantify known impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detecting impurities with distinct signals.[8] Integration of signals can provide a quantitative purity assessment against a known internal standard.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during purification.
Workflow for Selecting a Purification Strategy
References
- 1. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. This compound(856847-77-3) 1H NMR spectrum [chemicalbook.com]
Overcoming low reactivity of 3-Chloropyridazine hydrochloride in C-C bond formation
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 3-chloropyridazine hydrochloride in C-C bond formation reactions. The pyridazine core is a vital pharmacophore, but its functionalization, particularly via its chloro-derivatives, presents unique challenges.[1] This guide is structured to help you understand the root causes of these challenges and provide actionable, field-proven solutions to achieve successful C-C coupling.
Section 1: Understanding the Core Challenge
FAQ: Why is this compound so unreactive in standard C-C cross-coupling reactions?
The low reactivity of this compound is not due to a single factor, but rather a combination of electronic and chemical properties that impede standard cross-coupling protocols. Understanding these is the first step to overcoming them.
-
High Carbon-Chlorine (C-Cl) Bond Strength: The C-Cl bond is significantly stronger and less polarizable than its C-Br or C-I counterparts. This makes the rate-determining oxidative addition step of the catalytic cycle (e.g., in Suzuki or Stille coupling) energetically demanding and slow.[2]
-
Electron-Deficient Heterocycle: The pyridazine ring contains two adjacent nitrogen atoms, which are highly electronegative. This makes the ring electron-deficient, a property that can influence the oxidative addition step.[3] While electron-withdrawing groups can sometimes accelerate oxidative addition to aryl chlorides, the overall electronic environment of the pyridazine ring presents a complex challenge.[4]
-
Catalyst Inhibition by Nitrogen Coordination: The lone pair of electrons on the pyridazine's nitrogen atoms can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively acting as a ligand and inhibiting its ability to participate in the desired catalytic cycle.[4] This is a common issue with nitrogen-containing heterocycles.
-
The Hydrochloride Salt: The "hydrochloride" form means the pyridazine is protonated. This dramatically increases the electron-deficient nature of the ring and introduces an acidic proton. This proton will readily react with the basic reagents required for the coupling reaction, quenching them before they can participate in the catalytic cycle. Therefore, neutralization is a critical, non-negotiable first step.
Section 2: Critical Pre-Reaction Considerations & General Troubleshooting
Before attempting any specific coupling reaction, addressing these foundational issues will prevent the most common modes of failure.
FAQ: What are the essential first steps before I even add my catalyst?
1. Stoichiometric Base for Neutralization: You must add at least one full equivalent of a base to neutralize the hydrochloride salt before accounting for the catalytic base requirement. For example, if your protocol calls for 2.0 equivalents of K₃PO₄ for the Suzuki coupling, you must use 3.0 equivalents when starting with this compound. Failure to do so will result in the consumption of your catalytic base and lead to little or no product formation.
2. Rigorous Inert Atmosphere: The active Pd(0) species in most cross-coupling reactions is highly sensitive to oxygen, which can cause irreversible oxidation and catalyst deactivation.[2][5]
-
Protocol: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][6] Assemble your reaction glassware while it is hot and flame-dry it under vacuum, then backfill with inert gas. Repeat the evacuate/backfill cycle three times to ensure an oxygen-free environment before adding reagents.[5]
3. Reagent Quality and Stability:
-
Boronic Acids/Esters (for Suzuki): Many boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[5] Use fresh, high-purity boronic acids or consider converting them to more stable pinacol or MIDA esters.[6]
-
Catalysts and Ligands: Phosphine-based ligands are prone to oxidation.[5] Store all catalysts and ligands under an inert atmosphere and handle them quickly in the air. Use fresh, reliable sources.
Section 3: Troubleshooting Specific C-C Coupling Reactions
This section provides detailed guidance for the most common C-C bond-forming reactions used with heteroaryl chlorides.
3.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for C-C bond formation, but success with 3-chloropyridazine requires a highly active catalytic system.[7][8]
Low or no yield is the most common issue and almost always points to an insufficiently active catalyst system or suboptimal reaction conditions for the challenging C-Cl bond activation.[2] Follow a logical troubleshooting sequence.
Caption: Troubleshooting flowchart for failed Suzuki coupling.
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond of an electron-deficient heterocycle.[2] You must use a more active system.
| Catalyst/Ligand System | Key Features & Recommendations | Citation |
| Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligands | First Choice. Ligands like SPhos, XPhos, and RuPhos are electron-rich and sterically bulky. This promotes the formation of a highly reactive monoligated Pd(0) species, which is essential for activating C-Cl bonds. | [2][9] |
| Palladium-NHC Complexes | Strong Alternative. N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors that form very stable and highly active palladium complexes capable of activating stubborn C-Cl bonds. | [2] |
| PdCl₂(dppf) | Robust Pre-catalyst. A common and reliable pre-catalyst, but may require higher temperatures and longer reaction times compared to Buchwald or NHC systems. | [9] |
Base and Solvent Selection: The base activates the boronic acid for the transmetalation step, and its strength and solubility are critical.[2]
| Base | Recommended Solvent(s) | Notes | Citation |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane / H₂O, THF / H₂O | Often the most effective base for challenging couplings. Its partial solubility is beneficial. A small amount of water can be crucial for its activity. | [2][6][9] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane / H₂O, Toluene / H₂O | A very strong and effective base, particularly useful when other bases fail. | [2][6] |
| K₂CO₃ (Potassium Carbonate) | Acetonitrile / H₂O, DMF / H₂O | A common and cost-effective choice, but may be less effective than K₃PO₄ for this specific substrate. | [9] |
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the difficult oxidative addition step that is the primary barrier when working with 3-chloropyridazine.
Caption: The Suzuki cycle, highlighting the difficult oxidative addition.
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive pressure of Argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M relative to the limiting reagent.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
3.2 Stille Coupling
When Suzuki couplings fail, or if the required boronic acid is unstable, the Stille coupling offers a robust alternative. Its primary drawback is the toxicity of the organotin reagents and byproducts.[10][11]
Consider a Stille coupling when you need high functional group tolerance and have access to the required organostannane reagent.[11][12] The reaction mechanism is similar to Suzuki, but transmetalation does not require a base. Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate the transmetalation step.[10]
-
Reaction Setup: To a flame-dried Schlenk flask under Argon, add 3-chloropyridazine (1.0 equiv, note: use the free base or neutralize the hydrochloride in a separate step first ), the organostannane (1.1-1.2 equiv), and LiCl (3.0 equiv).
-
Solvent and Catalyst: Add degassed, anhydrous DMF or NMP. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to 80-120 °C. Monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction. A common method to remove tin byproducts is to dilute the mixture with an organic solvent and wash with an aqueous KF solution, which precipitates insoluble tin fluorides that can be filtered off. Proceed with standard aqueous workup and purification.
3.3 Sonogashira Coupling
For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the reaction of choice.[13][14] It typically employs a dual-catalyst system.
The Sonogashira coupling involves a palladium catalyst for the main cycle and a copper(I) co-catalyst to form a reactive copper-acetylide species.[13] An amine (e.g., triethylamine or diisopropylethylamine) is used as both the base and often as the solvent. Due to the low reactivity of the chloride, higher temperatures and more active catalysts may be required compared to couplings with aryl bromides or iodides.
-
Reaction Setup: To a sealed tube, add 3-chloropyridazine (1.0 equiv, free base ), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Base: Add degassed triethylamine or a mixture of THF/triethylamine.
-
Reaction: Seal the tube and heat to 60-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction, filter off the amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Section 4: Advanced Strategies
FAQ: What if halide-based cross-coupling continues to fail? Are there other options?
Yes. If traditional cross-coupling proves intractable, modern C-H activation/functionalization strategies offer an alternative route. These methods bypass the need for a halide by directly activating a C-H bond on the pyridazine ring, often guided by a directing group.[15][16] This is an advanced, atom-economical strategy that can sometimes succeed where other methods fail.[15]
Caption: A generalized workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Technical Support Center: Navigating Palladium-Catalyzed Reactions of 3-Chloropyridazine Hydrochloride
Welcome to the technical support center dedicated to addressing the challenges associated with palladium-catalyzed cross-coupling reactions involving 3-chloropyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on preventing catalyst deactivation. The inherent nature of the pyridazine core, with its electron-deficient and strongly coordinating nitrogen atoms, presents unique hurdles that can lead to low yields, stalled reactions, and catalyst decomposition. This resource provides in-depth, field-proven insights and practical solutions in a direct question-and-answer format.
Understanding the Core Challenge: The Pyridazine Problem
The primary obstacle in palladium-catalyzed reactions with pyridazine substrates is the propensity of the nitrogen lone pairs to strongly coordinate to the palladium center. This coordination can lead to catalyst poisoning, where the active sites are blocked, preventing the catalytic cycle from proceeding efficiently.[1] Furthermore, the electron-deficient nature of the pyridazine ring can make the initial oxidative addition step of the catalytic cycle more challenging compared to more electron-rich aryl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is sluggish or shows no conversion.
Q1: I've set up my Suzuki-Miyaura coupling with this compound, but I'm seeing little to no product formation. What are the likely culprits?
A1: This is a common and frustrating issue. Complete or near-complete reaction failure with this substrate often points to one of three critical areas: catalyst inhibition, inefficient catalyst activation, or an inappropriate choice of reaction partners (ligand and base).
-
Catalyst Poisoning by the Substrate: The most probable cause is the deactivation of your palladium catalyst by the pyridazine nitrogen atoms.[1][2] The lone pair of electrons on the nitrogen can coordinate strongly to the Pd(0) center, rendering it inactive. The use of bulky, electron-rich ligands is essential to shield the palladium and favor the desired catalytic cycle over inhibitory coordination.
-
Ineffective Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient and lead to the formation of inactive palladium black.[3] The use of well-defined, air-stable palladium precatalysts, such as those developed by Buchwald, can ensure more reliable and quantitative generation of the active catalyst.[4][5]
-
Suboptimal Ligand/Base Combination: The synergy between the ligand and the base is crucial. A base that is too weak may not facilitate the transmetalation step effectively, while a base that is too strong can lead to ligand degradation or unwanted side reactions.[6]
dot
Caption: Desired catalytic cycle vs. catalyst poisoning by pyridazine.
Issue 2: My reaction mixture is turning black, and the yield is poor.
Q2: I'm observing the formation of a black precipitate in my reaction flask, which I suspect is palladium black. Why is this happening, and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition and is a primary cause of low yields.[7] It signifies the aggregation of the active, ligand-stabilized Pd(0) species into bulk, inactive palladium metal.[8]
Primary Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Oxygen | The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species, which can then decompose to palladium black.[3][7] | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Ineffective Ligand Stabilization | If the ligand is not bulky or electron-rich enough, it may not adequately stabilize the Pd(0) center, leading to aggregation.[6] | Switch to more robust ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to stabilize the catalyst and promote high turnover numbers.[9] |
| High Reaction Temperature | Excessive heat can accelerate both the desired reaction and catalyst decomposition pathways.[10] | Optimize the reaction temperature. While chloropyridazines often require elevated temperatures, running the reaction at the lowest effective temperature can prolong catalyst lifetime. |
| Inappropriate Solvent Choice | The solvent must be able to dissolve the catalyst complex and reactants effectively. Poor solubility can lead to localized high concentrations and precipitation. | Screen solvents such as dioxane, toluene, or THF. Ensure they are anhydrous and of high purity.[11] |
dot
Caption: Pathway to palladium black formation.
Issue 3: I'm observing significant amounts of dehalogenated byproduct.
Q3: My main byproduct is pyridazine (from hydrodechlorination) instead of the desired coupled product. What causes this, and how can I minimize it?
A3: Hydrodechlorination is a common side reaction in cross-coupling with heteroaryl chlorides. It occurs when the chloro substituent is replaced by a hydrogen atom. This is often facilitated by the formation of a palladium-hydride species.[11]
Key Factors and Mitigation Strategies:
-
Base: Strong bases, particularly in the presence of trace amounts of water or other protic sources, can promote the formation of palladium-hydride species.
-
Solvent: Protic solvents (like alcohols) or the presence of water can serve as a proton source for the hydrodechlorination pathway.
-
Solution: Use anhydrous, aprotic solvents like toluene or dioxane.[11] If a co-solvent is necessary, carefully control the amount of water.
-
-
Temperature: Higher temperatures can sometimes favor the hydrodechlorination pathway.
-
Solution: After initial optimization, try to run the reaction at a slightly lower temperature to see if the ratio of desired product to byproduct improves.
-
dot
Caption: Competing pathways: Suzuki coupling vs. hydrodechlorination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Enhanced Catalyst Stability
This protocol incorporates best practices to minimize catalyst deactivation.
Preparation:
-
To an oven-dried Schlenk flask, add the this compound (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).[9]
-
Note on the hydrochloride salt: The hydrochloride will be neutralized by the base in situ. Using a strong base like K₃PO₄ ensures this neutralization is effective.
Inert Atmosphere:
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
Catalyst Loading:
-
In a separate vial under an inert atmosphere, briefly mix the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.[5]
-
Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) to the reaction mixture via syringe.[9] Ensure the solvent has been sparged with argon for at least 30 minutes prior to use.
Reaction:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–24 hours.
Work-up:
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black, if any.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Recommended Conditions
The following table provides a starting point for optimizing your reaction. Systematic screening of these parameters is highly recommended.
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald G3 Precatalysts (e.g., SPhos-Pd-G3) | Ensures efficient and reliable formation of the active Pd(0) catalyst.[5] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that stabilize the catalyst, prevent poisoning, and promote oxidative addition.[6][9] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong, non-nucleophilic bases that minimize side reactions like hydrodechlorination.[6][9] |
| Solvent | Dioxane/H₂O (10:1), Toluene/H₂O (10:1) | Anhydrous, aprotic solvents are preferred. A small amount of water can be beneficial for the solubility of the base.[11] |
| Temperature | 80-110 °C | High enough to promote the reaction of the less reactive aryl chloride, but should be optimized to minimize catalyst decomposition.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3][7] |
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Conversion of 3-Chloropyridazine Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the conversion of 3-Chloropyridazine hydrochloride. This guide is structured in a question-and-answer format to directly address common issues of incomplete conversion, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and gives low yield. What are the primary factors I should investigate?
Incomplete conversion of this compound often stems from a few key factors. The primary suspect is frequently the acidic nature of the hydrochloride salt itself, which can interfere with many reaction mechanisms. Additionally, the inherent electronic properties of the pyridazine ring render the 3-position less reactive towards certain transformations compared to other positions.
Key areas to investigate are:
-
Inadequate Neutralization: The hydrochloride salt must be neutralized to the free base, 3-chloropyridazine, for it to participate effectively in most reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role and often need to be optimized.
-
Catalyst and Reagent Inactivity: For catalyzed reactions like Suzuki-Miyaura coupling, the choice and handling of the catalyst and ligands are paramount.
-
Poor Solubility: The solubility of this compound and the free base can impact reaction rates.[1]
Q2: How does the hydrochloride salt affect the reactivity of 3-chloropyridazine, and how can I counteract this?
The hydrochloride salt of 3-chloropyridazine means that the pyridazine ring is protonated. This protonation significantly deactivates the ring towards electrophilic aromatic substitution and can also interfere with reactions involving basic reagents or catalysts. In essence, your starting material is not the neutral 3-chloropyridazine, but rather the 3-chloropyridazinium chloride.
Causality: Many reactions, particularly cross-coupling and nucleophilic substitutions, require a neutral, electron-rich (or at least not severely electron-deficient) substrate. The positive charge on the pyridazinium ring acts as a strong electron-withdrawing group, making the molecule less reactive in many contexts. Furthermore, the presence of HCl can poison catalysts or react with nucleophiles and bases, preventing them from participating in the desired reaction.
Solution: In-situ or prior neutralization is crucial. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction you are performing.
-
For Nucleophilic Aromatic Substitution (SNAr): An excess of the nucleophile (if it is a base, like an amine) or the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
For Suzuki-Miyaura Cross-Coupling: Inorganic bases are commonly employed. The base not only neutralizes the hydrochloride but also plays a vital role in the catalytic cycle by activating the boronic acid.[2]
Below is a diagram illustrating the crucial role of the base.
Caption: The role of a base in activating this compound.
Troubleshooting Guide for Specific Reactions
Scenario 1: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to displace the chlorine with an amine nucleophile, but the reaction is not going to completion. What should I try?
A: Incomplete SNAr reactions with 3-chloropyridazine are common due to the relatively lower reactivity of the 3-position compared to the 2- and 4-positions in similar heterocyclic systems.
Troubleshooting Steps:
-
Ensure Complete Neutralization: As a hydrochloride salt, your starting material is acidic. Add at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to liberate the free base before adding your nucleophile. If your amine nucleophile is inexpensive, using it in excess (2-3 equivalents) can serve as both the nucleophile and the base.
-
Increase Reaction Temperature: SNAr reactions on less activated rings often require higher temperatures. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it to reflux in a suitable high-boiling solvent.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solvate the intermediate Meisenheimer complex and increase the reaction rate.
-
Consider Catalysis: For less reactive nucleophiles, consider adding a catalyst. For example, in Ullmann-type couplings with amines or alcohols, a copper catalyst can be beneficial.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 2.5 eq) and the amine nucleophile (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for troubleshooting incomplete SNAr reactions.
Scenario 2: Incomplete Conversion in Suzuki-Miyaura Cross-Coupling
Q: My Suzuki coupling of this compound with a boronic acid is giving low yields. How can I optimize this reaction?
A: The Suzuki-Miyaura coupling of heteroaryl chlorides can be challenging due to the strength of the C-Cl bond. Incomplete conversion is a common hurdle.
Troubleshooting Steps:
-
Base Selection is Crucial: The base is critical for both neutralizing the hydrochloride and for the transmetalation step. A common reason for failure is an inappropriate base. For challenging couplings with aryl chlorides, stronger bases are often required. While Na₂CO₃ can be effective, consider switching to K₃PO₄ or Cs₂CO₃.[2][3]
-
Catalyst and Ligand System: Standard Pd(PPh₃)₄ may not be efficient enough for this transformation. More electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center. Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4][5]
-
Solvent and Temperature: A mixture of a polar aprotic solvent and water is often used (e.g., dioxane/water, DMF/water). The water is necessary for dissolving the inorganic base. Higher temperatures (80-110 °C) are typically required for coupling with aryl chlorides.
-
Degassing: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or other Buchwald ligands (1.1-1.5 eq to Pd) | Electron-rich and bulky ligands that promote oxidative addition of the C-Cl bond.[5] |
| Base | K₃PO₄ (2-3 eq) or Cs₂CO₃ (2-3 eq) | Stronger bases are often more effective for less reactive aryl chlorides.[3] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are generally needed for C-Cl bond activation. |
Analytical Monitoring
Q: How can I effectively monitor the progress of my reaction to determine if it has gone to completion?
A: Proper reaction monitoring is key to troubleshooting. Relying solely on time is often insufficient.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It provides information on the disappearance of the starting material and the appearance of the product, along with their respective mass-to-charge ratios, which confirms their identities. It can also help identify potential side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the conversion by comparing the peak areas of the starting material and the product. This is particularly useful for optimization studies.[6]
-
Gas Chromatography (GC): For volatile products, GC can be an effective monitoring tool.
By carefully selecting and applying these troubleshooting strategies, researchers can overcome the challenges associated with the incomplete conversion of this compound and achieve their desired synthetic outcomes.
References
- 1. 3-CHLOROPYRIDAZINE CAS#: 1120-95-2 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Managing reaction temperature and time for 3-Chloropyridazine hydrochloride reactions
Welcome to the technical support center for 3-Chloropyridazine hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your products.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step guidance to diagnose and resolve them.
Problem 1: Low or No Yield of the Desired Product
Q: I am experiencing a significantly lower yield than expected in my reaction with this compound. What are the potential causes and how can I improve it?
A: Low yield is a common challenge that can stem from several factors. A systematic approach is crucial to pinpoint the root cause.
Initial Diagnosis:
-
Re-verify Starting Materials: Ensure the purity and integrity of your this compound and other reactants. Impurities or degradation of starting materials can inhibit the reaction.
-
Reaction Monitoring: Are you monitoring the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS)? Incomplete conversion is a primary reason for low yields.[1]
-
Literature Precedent: Are you following a literature procedure? Be aware that literature yields can sometimes be difficult to reproduce without precise replication of conditions.[1]
Troubleshooting Steps & Scientific Rationale:
-
Temperature Optimization: The reaction rate is highly dependent on temperature.[][3]
-
If the reaction is too slow or incomplete: Gradually increase the reaction temperature in increments of 5-10°C. For many nucleophilic substitution reactions involving chloroazines, elevated temperatures are necessary to overcome the activation energy barrier.[4][5]
-
If you observe product degradation or side product formation: The temperature may be too high. 3-Chloropyridazine and its derivatives can be sensitive to excessive heat, leading to decomposition.[6] Consider running the reaction at a lower temperature for a longer duration.
-
-
Reaction Time Adjustment:
-
An insufficient reaction time will result in incomplete conversion. Extend the reaction time and monitor for the consumption of the starting material.
-
Conversely, prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts or degradation of the desired product.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates.
-
Base Selection (if applicable): In reactions requiring a base, its strength and stoichiometry are critical.
-
A weak base may not be sufficient to deprotonate a nucleophile or neutralize generated acid, leading to a stalled reaction.
-
An overly strong base could lead to undesired side reactions.
-
Problem 2: Formation of Significant Impurities
Q: My reaction is producing a complex mixture with multiple spots on the TLC plate, and the desired product is difficult to isolate. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is often linked to suboptimal reaction conditions, particularly temperature and time.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: This points to incomplete conversion, which can be addressed by optimizing reaction time and temperature as discussed above.[8]
-
Side Products from Over-reaction or Decomposition: Excessive heat or prolonged reaction times can cause the desired product to react further or decompose.[6]
-
Hydrolysis Products: If water is present in the reaction mixture (and the reaction is not an intentional hydrolysis), the chloro group can be displaced by a hydroxyl group. Ensure all reagents and solvents are appropriately dried.
Strategies to Minimize Impurity Formation:
-
Precise Temperature Control: This is the most critical parameter to control.[6] Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture. For exothermic reactions, consider controlled addition of reagents and efficient cooling.
-
Optimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the product concentration is at its maximum, quench the reaction to prevent further transformations.
-
Order of Addition: In some cases, the order in which reagents are added can influence the product distribution. Consider adding the nucleophile portion-wise to the solution of this compound to maintain a low concentration of the nucleophile and minimize potential side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of managing reactions with this compound.
Q1: What is the optimal temperature range for reactions involving this compound?
A: The optimal temperature is highly dependent on the specific reaction being performed. However, some general guidelines can be provided:
| Reaction Type | Typical Temperature Range (°C) | Rationale |
| Chlorination using POCl₃ | 80 - 160°C | High temperatures are required to drive the reaction to completion. However, temperatures above 160°C can lead to decomposition.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | 25 - 120°C | The reactivity of the nucleophile plays a significant role. Stronger nucleophiles may react at room temperature, while weaker ones require heating.[4][5] |
| Microwave-Assisted Synthesis | 100 - 150°C | Microwave irradiation allows for rapid and uniform heating, often leading to significantly shorter reaction times compared to conventional heating.[6] |
Q2: How does reaction time typically influence the outcome of a this compound reaction?
A: Reaction time is intrinsically linked to temperature. At higher temperatures, reactions proceed faster, and thus require shorter reaction times.
-
Typical Reaction Times:
-
Key Consideration: It is always best to monitor the reaction's progress to determine the optimal time to stop the reaction, thereby maximizing the yield of the desired product and minimizing the formation of impurities.
Q3: Are there any specific safety precautions I should take when managing the temperature of these reactions?
A: Yes, safety is paramount.
-
Exothermic Reactions: Chlorination reactions, in particular, can be highly exothermic.[6] This can lead to a rapid increase in temperature and pressure, especially in a sealed system. Always use a blast shield and ensure proper pressure relief mechanisms are in place. Consider slow, portion-wise addition of reagents to control the rate of heat generation.[6]
-
Handling Reagents: Reagents like phosphorus oxychloride (POCl₃) are corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]
-
Thermal Runaway: Be aware of the potential for thermal runaway, especially on a larger scale. Ensure adequate cooling capacity is available and never leave a heated reaction unattended.
Visualizing Troubleshooting and Reaction Parameters
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and relationships.
Caption: A workflow for troubleshooting low yield and impurity issues.
Caption: The relationship between temperature, time, and reaction outcome.
References
- 1. reddit.com [reddit.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Chloropyridazine Hydrochloride
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 3-chloropyridazine hydrochloride, a key heterocyclic compound. We will explore the spectral features of this molecule, compare it with its free base form and other pyridazine derivatives, and provide the experimental context necessary for robust and reliable analysis.
The Significance of NMR in Heterocyclic Chemistry
Pyridazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of such compounds. NMR spectroscopy allows us to not only confirm the successful synthesis of the desired salt but also to understand the electronic and structural changes that occur upon protonation.
In this guide, we will dissect the 1H and 13C NMR spectra of this compound. Our analysis will be grounded in the fundamental principles of NMR, focusing on chemical shifts (δ), coupling constants (J), and the influence of the chloro substituent and protonation on the pyridazine ring.
Visualizing the Structure and Proton/Carbon Numbering
To facilitate our spectral analysis, let's first visualize the structure of this compound and the standard numbering convention for the pyridazine ring.
A Senior Application Scientist's Guide to the Characterization of 3-Chloropyridazine Hydrochloride Reaction Products by LC-MS
For researchers, medicinal chemists, and process development scientists, 3-chloropyridazine hydrochloride stands as a versatile heterocyclic building block, pivotal in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2][3] Its reactivity, primarily centered around the chlorine substituent, allows for the construction of complex molecular architectures. However, this reactivity also necessitates rigorous analytical oversight. The success of a synthesis is not merely defined by the formation of the desired product but also by the comprehensive identification and quantification of impurities, byproducts, and unreacted starting materials.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of this compound reaction mixtures. We will explore the causality behind methodological choices, present detailed protocols, and offer insights to empower you to generate robust, reliable, and publication-quality data.
The Analytical Challenge: Why LC-MS is the Workhorse
Reactions involving 3-chloropyridazine, such as nucleophilic aromatic substitutions, often yield complex mixtures. The products and impurities are typically polar, non-volatile, and may include structural isomers. This profile presents a significant challenge for many analytical techniques.
-
Gas Chromatography (GC): Unsuitable for the direct analysis of the non-volatile hydrochloride salt and many of its polar derivatives without derivatization, which adds complexity and potential for artifacts.
-
Nuclear Magnetic Resonance (NMR): Unparalleled for definitive structural elucidation of purified compounds, but lacks the sensitivity and resolving power to identify and quantify low-level impurities in a complex mixture without extensive fractionation.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Excellent for identifying the presence or absence of key functional groups, but provides limited information on the specific structure or number of components in a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the superior technique for this application. The liquid chromatography front-end separates the components of the reaction mixture based on their physicochemical properties, while the mass spectrometer provides highly sensitive and specific detection, yielding the molecular weight of each component. This combination is uniquely suited to the task of reaction monitoring and product characterization.[4]
The Power of Tandem Mass Spectrometry (MS/MS)
For an even deeper level of characterization, tandem mass spectrometry (LC-MS/MS) is invaluable. In a typical reaction, positional isomers can be formed (e.g., substitution at different positions on the pyridazine ring). These isomers will have identical molecular weights and may co-elute chromatographically. MS/MS allows for the isolation of the parent ion of a specific mass, its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern is a structural fingerprint, often allowing for the unambiguous differentiation of isomers.[4][5]
Comparative Analysis of Characterization Techniques
To make an informed decision on the best analytical approach, it is crucial to understand the strengths and limitations of each available technique.
| Feature | LC-MS / LC-MS/MS | GC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass analysis. | Separation by gas chromatography, detection by mass analysis. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Sample Requirements | Soluble in a suitable liquid mobile phase. | Volatile and thermally stable, or requires derivatization. | Soluble in a deuterated solvent, requires higher concentration. | Minimal sample prep; can analyze solids, liquids, gases. |
| Sensitivity | High (picogram to femtogram). | High (picogram). | Low (milligram to microgram). | Moderate (microgram to nanogram). |
| Selectivity/Specificity | Very High (Mass-to-charge ratio, fragmentation patterns for MS/MS). | Very High (Retention time and mass spectrum). | Very High (Unique chemical shifts for each nucleus). | Low (Identifies functional groups, not specific compounds in a mixture). |
| Information Provided | Molecular weight, structural information (MS/MS), quantification. | Molecular weight, structural information, quantification. | Definitive molecular structure, stereochemistry, quantification. | Presence of functional groups. |
| Best For | Analyzing complex polar and non-volatile mixtures, reaction monitoring, impurity profiling.[4] | Analyzing volatile and semi-volatile compounds.[6][7] | Unambiguous structure elucidation of pure compounds.[8][9] | Rapid confirmation of functional group transformations. |
| Limitations | Isomer differentiation can be challenging without MS/MS and standards. | Not suitable for non-volatile or thermally labile compounds. | Insensitive to low-level impurities, complex spectra for mixtures. | Poor for mixture analysis and isomer differentiation. |
Experimental Workflow & Protocol
A robust analytical method is a self-validating system. The following workflow and protocol are designed to ensure reproducibility and accuracy in the characterization of a typical nucleophilic substitution reaction on this compound.
Visualizing the Workflow
The entire process, from the completed reaction to the final data analysis, can be visualized as a logical sequence of steps.
Caption: A typical workflow for LC-MS analysis of reaction mixtures.
Step-by-Step Experimental Protocol
This protocol is designed for a standard reverse-phase LC-MS system equipped with an electrospray ionization (ESI) source.
Objective: To separate and identify the main product, unreacted 3-chloropyridazine, and potential byproducts from a reaction mixture.
1. Materials and Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Reaction mixture sample
-
0.22 µm PTFE syringe filters
2. Sample Preparation:
-
Causality: The goal is to dilute the sample sufficiently to avoid detector saturation and column overload while ensuring it is fully dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
-
Quench the reaction as per your synthetic protocol.
-
Prepare a stock solution of the crude reaction mixture by dissolving ~1 mg in 10 mL of 50:50 Water:Acetonitrile.
-
Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL. A good starting point is a 1:100 dilution of the stock solution in the initial mobile phase (95% Mobile Phase A).
-
Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
3. LC-MS System and Conditions:
-
Causality: A C18 column is a general-purpose choice for separating compounds of moderate polarity. The gradient elution is essential to elute both the polar starting materials and potentially more non-polar products within a reasonable time. Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive ion mode ESI, enhancing sensitivity.
| Parameter | Condition |
| LC System | Standard HPLC or UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | ESI Positive (+) |
| Scan Range | m/z 100 - 800 |
| Capillary Voltage | 3.5 kV |
| Gas Temp. | 325 °C |
| Gas Flow | 10 L/min |
4. Data Analysis:
-
Identify the mass of your expected product, starting material (3-chloropyridazine, M.W. 114.53), and potential byproducts (e.g., hydrolysis product 3-pyridazinone, M.W. 96.09).[1]
-
Generate Extracted Ion Chromatograms (XICs) for the [M+H]⁺ adducts of these compounds. For 3-chloropyridazine, this would be m/z 115.0. Remember to look for the characteristic isotopic pattern of a chlorine-containing compound (~3:1 ratio for M and M+2).
-
Integrate the peaks to determine relative purity and conversion.
Interpreting the Data: A Hypothetical Reaction
Let's consider a hypothetical reaction where 3-chloropyridazine is reacted with a primary amine (R-NH₂) to form an N-substituted aminopyridazine.
Caption: Potential species in a 3-chloropyridazine reaction mixture.
Using the LC-MS method, you would look for:
-
Unreacted Starting Material: A peak with an m/z of 115.0, showing a characteristic 3:1 chlorine isotope pattern at m/z 117.0.
-
Desired Product: A peak corresponding to the molecular weight of the N-substituted product (+1 for the proton).
-
Hydrolysis Byproduct: A peak at m/z 97.1, corresponding to 3-pyridazinone, a common byproduct if water is present.
By comparing the peak areas (assuming similar ionization efficiencies for a rough estimate), you can quickly assess reaction conversion and the purity profile of your crude product, guiding further purification efforts or reaction optimization.
Conclusion
The characterization of this compound reaction products is a critical task in pharmaceutical and agrochemical development. While techniques like NMR and FT-IR have their specific roles, LC-MS provides an unparalleled combination of separation power, sensitivity, and specificity for analyzing the complex mixtures these reactions often produce. By understanding the principles behind the technique and employing a systematic, well-designed protocol, researchers can gain rapid and comprehensive insights into their reaction outcomes. This enables faster optimization cycles, ensures the quality of synthetic intermediates, and ultimately accelerates the development timeline.
References
- 1. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridazine Synthesis: Moving Beyond 3-Chloropyridazine Hydrochloride
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Notable examples include the antibiotic Cefozopran, the antihypertensive Cadralazine, and the herbicide Pyridate[1].
Historically, 3-chloropyridazine hydrochloride has served as a workhorse for introducing the pyridazine moiety. Its activated chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward entry to a variety of 3-substituted derivatives. However, reliance on this single precursor can be limiting. The synthesis of more complex substitution patterns often requires multi-step sequences, and the inherent reactivity can be incompatible with sensitive functional groups.
This guide provides a comparative analysis of robust and versatile alternatives to 3-chloropyridazine, focusing on strategies that offer broader substrate scope, superior regiocontrol, and greater synthetic efficiency. We will delve into de novo ring construction methods and the functionalization of alternative precursors, providing experimental data and protocols to empower researchers in selecting the optimal synthetic route for their target molecules.
Alternative Synthetic Strategies: A Paradigm Shift
Modern pyridazine synthesis has evolved beyond simple functionalization of a pre-formed ring. The most powerful alternatives involve constructing the pyridazine core from acyclic precursors or employing more versatile di-functionalized pyridazines.
De Novo Synthesis: Building the Ring from the Ground Up
Constructing the pyridazine ring provides the greatest flexibility in introducing desired substituents from the outset. Two primary strategies dominate this field: the classical condensation of 1,4-dicarbonyl compounds and modern cycloaddition reactions.
The most fundamental approach to the pyridazine core is the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-ketoacid) with hydrazine or its derivatives.[2][3] This method is exceptionally reliable for preparing a wide range of alkyl- and aryl-substituted pyridazines.
The reaction proceeds via the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[3] The choice of oxidizing agent (e.g., chromium trioxide, or simply air) and reaction conditions allows for control over the final product.[4]
Causality in Experimental Choice: The selection of a saturated or unsaturated 1,4-dicarbonyl precursor directly dictates the final oxidation state. Using an unsaturated diketone can lead directly to the pyridazine without a separate oxidation step, simplifying the workflow.[5]
Cycloaddition reactions offer a highly efficient and regioselective means of constructing the pyridazine ring, often under mild conditions and with excellent functional group tolerance.
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This is arguably one of the most powerful modern methods for pyridazine synthesis.[6] It typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkene or alkyne). The reaction proceeds via an unstable bicyclic intermediate that rapidly extrudes dinitrogen (N₂) to form the stable pyridazine ring.[7] This method's high regioselectivity is a key advantage, allowing for the predictable synthesis of complex substitution patterns.[6]
Aza-Diels-Alder Reactions with 1,2,3-Triazines: A related strategy uses 1,2,3-triazines as the diene component, reacting with dienophiles like 1-propynylamines.[8][9] This metal-free approach provides direct access to 6-aryl-pyridazin-3-amines in high yields under neutral conditions, showcasing its utility for synthesizing pharmaceutically relevant scaffolds.[8]
3,6-Dichloropyridazine: The Versatile Precursor
For researchers seeking to build upon a pre-formed pyridazine ring, 3,6-dichloropyridazine is a far more versatile and powerful alternative to its monochloro counterpart.[10][11] Its two reactive chlorine atoms can be substituted sequentially and regioselectively, opening a vast chemical space for derivatization.
The differential reactivity of the two chlorine atoms can be exploited by carefully controlling reaction conditions (temperature, stoichiometry). This allows for the selective mono-substitution at one position, followed by a different substitution at the second position, providing access to unsymmetrically 3,6-disubstituted pyridazines that are difficult to obtain otherwise.[10] This reagent is a key intermediate for numerous pharmaceuticals and agrochemicals.[11]
C-H Functionalization: The Atom-Economical Frontier
The most modern alternative bypasses the need for halogenated precursors altogether. Direct C-H functionalization involves the activation and substitution of a carbon-hydrogen bond on the pyridazine ring itself.[12][13] This strategy is highly atom-economical and avoids the generation of halide waste streams.
Transition-metal catalysis, particularly with palladium and ruthenium, is the cornerstone of this approach.[12][14] By using directing groups, chemists can achieve remarkable regioselectivity, targeting specific C-H bonds for arylation, alkenylation, or alkylation. While still an evolving field, C-H activation represents a paradigm shift, moving from "functional group chemistry" to "bond activation chemistry" and offering a greener, more efficient path to complex pyridazines.[14]
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed synthetic strategies, providing a basis for objective comparison.
| Method | Reagents | Reaction Type | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages | References |
| 3-Chloropyridazine | Nucleophile, Base | SNAr | 50-90% | Good for N, O, S nucleophiles | Commercially available, straightforward | Limited to 3-position, can require harsh conditions | [15] |
| Paal-Knorr | 1,4-Diketone, Hydrazine | Condensation | 60-95% | Broad for alkyl/aryl groups | High yields, simple precursors, reliable | Requires oxidation step, may lack regiocontrol for unsymmetrical diketones | [3][4][5] |
| iEDDA | Tetrazine, Alkene/Alkyne | [4+2] Cycloaddition | 70-98% | Excellent functional group tolerance | High yields, mild conditions, high regioselectivity, atom-economical (N₂ byproduct) | Tetrazine precursors can be specialized | [6][16] |
| 3,6-Dichloropyridazine | Nucleophiles, Base | Sequential SNAr | 50-90% per step | Very broad | Access to 3,6-disubstitution, high regiocontrol | Multi-step for unsymmetrical products | [10][17] |
| C-H Functionalization | Aryl/Alkyl Halide, Metal Catalyst | Cross-Coupling | 40-85% | Evolving, sensitive to directing groups | Atom-economical, avoids pre-functionalization | Requires catalyst, optimization can be complex, regioselectivity challenges | [12][14] |
Featured Experimental Protocols
To provide a practical context, we present two validated protocols for key alternative syntheses.
Protocol 1: Synthesis of 3,6-Diphenylpyridazine via Paal-Knorr Condensation
This protocol describes the synthesis of a symmetrically substituted pyridazine from a 1,4-diketone and hydrazine, followed by oxidation.
Methodology:
-
Reaction Setup: To a solution of 1,4-diphenyl-1,4-butanedione (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Condensation: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: Cool the reaction mixture to room temperature. While stirring, add a suitable oxidizing agent (e.g., a catalytic amount of chromium trioxide in acetic acid) and continue stirring until the dihydropyridazine intermediate is fully converted to the aromatic product.[4]
-
Work-up: Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,6-diphenylpyridazine.
Trustworthiness: This protocol is self-validating as the formation of the product can be easily confirmed by standard analytical techniques (NMR, Mass Spectrometry) and compared to literature data. The disappearance of the diketone starting material and the intermediate dihydropyridazine via TLC provides real-time validation of the reaction progress.
Protocol 2: Synthesis of a Functionalized Pyridazine via iEDDA Reaction
This protocol details the highly efficient construction of a pyridazine ring using an inverse electron demand Diels-Alder reaction.
Methodology:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., Argon), dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol) in chloroform (5 mL).
-
Cycloaddition: Add a solution of the dienophile, for example, norbornene (1.5 mmol), in chloroform (2 mL) dropwise at room temperature. The characteristic deep color of the tetrazine will fade as the reaction proceeds.
-
Reaction Completion: Stir the mixture at room temperature for 1-2 hours, or until the solution becomes colorless, indicating the consumption of the tetrazine and the extrusion of N₂ gas.
-
Purification: The reaction is often very clean. Remove the solvent under reduced pressure. The resulting crude product is typically of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary.
Expertise & Experience: The choice of a strained alkene like norbornene as the dienophile significantly accelerates the reaction rate due to the release of ring strain upon cycloaddition. This is a common strategy employed by experienced chemists to drive iEDDA reactions to completion under very mild conditions.[6]
Conclusion and Future Outlook
While this compound remains a useful reagent, the modern synthetic toolbox offers a host of superior alternatives for the synthesis of pyridazine-containing molecules. For maximum flexibility and access to complex substitution patterns, de novo methods like Paal-Knorr condensation and particularly inverse electron demand Diels-Alder reactions are the methods of choice. For systematic derivatization, 3,6-dichloropyridazine provides a versatile and powerful platform.
Looking ahead, the field continues to advance. Emerging strategies such as direct C-H functionalization promise even more efficient and environmentally benign routes.[12] Furthermore, revolutionary "skeletal editing" techniques are now being developed that can directly convert a pre-existing pyridine ring into a pyridazine, effectively bridging the synthesis gap between these two important heterocycles.[18] By embracing these advanced strategies, researchers can accelerate the discovery and development of the next generation of pyridazine-based drugs and materials.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sanad.iau.ir [sanad.iau.ir]
- 18. knowledge.uchicago.edu [knowledge.uchicago.edu]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloropyridazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloropyridazine Derivatives
The pyridazine ring is a crucial pharmacophore in medicinal chemistry, known for its unique physicochemical properties.[1] These include a high dipole moment that influences π-π stacking interactions and a capacity for dual hydrogen bonding, which are critical in drug-target interactions.[1] The inherent polarity and other favorable characteristics of pyridazines make them valuable in drug discovery and development.[1] The addition of a chloro-substituent and the formation of a hydrochloride salt can significantly alter the molecule's electronic properties, solubility, and crystal packing, all of which are critical factors in drug design and formulation.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing precise data on bond lengths, bond angles, and intermolecular interactions.[2] This guide will delve into the practical and theoretical aspects of the X-ray crystallographic analysis of 3-chloropyridazine hydrochloride derivatives, offering a comparative perspective with related structures.
Experimental Protocol: From Synthesis to Crystal Structure
The journey from a synthesized compound to a fully characterized crystal structure is a multi-step process requiring precision and an understanding of the material's properties.
Synthesis and Crystallization of this compound
The synthesis of 3-chloropyridazine is typically achieved by treating a 3(2H)-pyridazinone derivative with a chlorinating agent like phosphorus oxychloride.[1][3] The resulting 3-chloropyridazine can then be converted to its hydrochloride salt.
Detailed Protocol for Single Crystal Growth:
While obtaining diffraction-quality single crystals can be a process of trial and error, the following protocol provides a robust starting point for this compound derivatives. The principle behind crystallization is to slowly decrease the solubility of the compound in a solvent system, allowing for the ordered arrangement of molecules into a crystal lattice.
-
Solvent Selection: Begin by screening for suitable solvents. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. For hydrochloride salts, polar solvents like ethanol, methanol, or mixtures with water are often effective.
-
Slow Evaporation Method:
-
Dissolve the this compound in a suitable solvent or solvent mixture near its boiling point to create a saturated or near-saturated solution.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.
-
Slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in temperature reduces the solubility and promotes crystal growth.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a solvent in which it is highly soluble (the "well solvent").
-
Place this solution as a droplet on a siliconized glass slide.
-
Invert the slide over a reservoir containing a solvent in which the compound is poorly soluble but miscible with the well solvent (the "precipitant").
-
Seal the container and allow the precipitant vapor to slowly diffuse into the droplet, reducing the solubility of the compound and inducing crystallization.
-
References
A Researcher's Guide to Predicting the Reactivity of 3-Chloropyridazine Hydrochloride Using DFT Calculations
In the landscape of modern drug discovery and development, the ability to predict the chemical reactivity of novel molecular entities is paramount. This guide provides an in-depth comparison of computational methods, focusing on Density Functional Theory (DFT), to predict the reactivity of 3-chloropyridazine hydrochloride. This molecule serves as a valuable case study due to its relevance as a heterocyclic building block in medicinal chemistry. We will explore how DFT-derived reactivity descriptors can offer profound insights into reaction mechanisms, regioselectivity, and overall chemical behavior, thereby accelerating the drug development pipeline.
The Challenge of Predicting Reactivity in Heterocyclic Pharmaceuticals
Heterocyclic compounds, such as this compound, are ubiquitous in pharmaceuticals due to their diverse biological activities. However, their complex electronic nature can make predicting their reactivity challenging. Traditional methods often rely on empirical rules and analogies, which may not be reliable for novel scaffolds. Computational chemistry, and specifically DFT, provides a powerful alternative for a more quantitative and predictive understanding.[1][2][3]
This guide will demonstrate how to leverage DFT to move beyond qualitative predictions and obtain robust, quantitative data to guide synthetic efforts and understand potential metabolic pathways.
Conceptual DFT: A Framework for Understanding Chemical Reactivity
At the heart of our predictive approach is Conceptual Density Functional Theory (CDFT), a branch of DFT that defines and quantifies intuitive chemical concepts such as electronegativity and chemical hardness.[3][4][5] CDFT provides a robust theoretical framework for understanding and predicting how and where molecules will react.
Global Reactivity Descriptors
Global reactivity descriptors provide a measure of the overall reactivity of a molecule. Key descriptors include:
-
Chemical Potential (μ): Related to the molecule's electronegativity, it indicates the tendency of the electron density to escape from the system.
-
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are generally less reactive.
-
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Softer molecules are generally more reactive.
-
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Local Reactivity Descriptors: The Fukui Function
While global descriptors tell us about the overall reactivity, local descriptors are needed to understand regioselectivity—that is, which specific atoms in a molecule are most likely to react. The most powerful of these is the Fukui function , f(r).[6][7][8][9]
The Fukui function identifies the sites within a molecule that are most susceptible to different types of attack:
-
f+(r) : Indicates the sites most susceptible to nucleophilic attack (attack by an electron-rich species).
-
f-(r) : Indicates the sites most susceptible to electrophilic attack (attack by an electron-poor species).
-
f0(r) : Indicates the sites most susceptible to radical attack .
By calculating and visualizing the Fukui functions for this compound, we can pinpoint the most probable sites for reaction.
Experimental Context: The Reactivity of Chloroazines
Experimental studies on chloroazines, including 3-chloropyridazine, have shown that they are susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] In these reactions, a nucleophile displaces the chlorine atom. The reactivity of the chloroazine is highly dependent on the positions of the nitrogen atoms in the ring, as they are strongly electron-withdrawing and activate the ring towards nucleophilic attack. For some chlorodiazines, the LUMO may not be centered on the carbon-chlorine bond. In such cases, the LUMO+1 orbital can be a better indicator of reactivity.[10]
Comparison of Predictive Methods
| Method | Description | Advantages | Disadvantages |
| Resonance Structures & Inductive Effects | A qualitative method based on drawing resonance forms and considering the electron-withdrawing/donating properties of atoms. | Simple, fast, and provides a good initial intuition. | Not quantitative, can be ambiguous for complex systems, and may not accurately capture all electronic effects. |
| Molecular Electrostatic Potential (MEP) Maps | Visualizes the electrostatic potential on the electron density surface of a molecule. Red regions are electron-rich (nucleophilic), and blue regions are electron-poor (electrophilic). | Provides a good visual representation of charge distribution. | Can be misleading as it only considers static charge distribution and not the polarizability or orbital effects that are crucial in chemical reactions. |
| Conceptual DFT (Fukui Functions) | A quantitative method that calculates local reactivity descriptors based on the change in electron density upon adding or removing an electron. | Highly predictive of regioselectivity, grounded in a robust theoretical framework, and provides quantitative values for comparison. | Requires quantum chemical calculations, which are more computationally intensive than simpler methods. |
While simpler methods have their place, Conceptual DFT provides a superior, quantitative framework for predicting reactivity, which is essential in the data-driven world of modern drug development.
Experimental Protocol: DFT Calculations for this compound
This protocol outlines the steps to perform DFT calculations to predict the reactivity of this compound.
Part 1: Geometry Optimization and Frequency Calculation
The first step is to obtain the optimized molecular structure and verify that it corresponds to a true energy minimum.
-
Input Structure Generation: Build the this compound molecule in a molecular modeling software.
-
Computational Method Selection:
-
Functional: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a good choice for providing a flexible description of the electron density, including polarization and diffuse functions, which are important for anions and non-covalent interactions.
-
-
Solvation Model: Since we are dealing with a hydrochloride salt, it is crucial to include a solvent model to simulate the effects of a polar solvent (e.g., water or ethanol). The Polarizable Continuum Model (PCM) is a robust and widely used implicit solvation model.[13][14][15]
-
Calculation Type: Perform a geometry optimization followed by a frequency calculation at the same level of theory.
-
Verification: Confirm that the optimization has converged and that the frequency calculation yields no imaginary frequencies, which indicates a true minimum on the potential energy surface.
Part 2: Calculation of Reactivity Descriptors
Once the optimized structure is obtained, the global and local reactivity descriptors can be calculated.
-
Single Point Energy Calculations: Perform single point energy calculations for the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) species using the optimized geometry of the neutral molecule.
-
Global Descriptor Calculation:
-
Calculate the ionization potential (IP) and electron affinity (EA) from the energies of the N, N-1, and N+1 electron systems.
-
From IP and EA, calculate the chemical potential (μ), chemical hardness (η), global softness (S), and electrophilicity index (ω).
-
-
Fukui Function Calculation:
-
The condensed Fukui functions for each atom k can be calculated using the following finite difference approximation, where qk is the atomic charge on atom k:
-
fk+ = qk(N+1) - qk(N) (for nucleophilic attack)
-
fk- = qk(N) - qk(N-1) (for electrophilic attack)
-
-
Atomic charges can be obtained from population analysis methods like Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis. NBO analysis is often preferred as it is less sensitive to the choice of basis set.
-
Predicted Reactivity of this compound
Following the protocol described above, we present the predicted reactivity of this compound.
Global Reactivity Descriptors
| Descriptor | Value (Arbitrary Units) | Interpretation |
| Chemical Potential (μ) | - | High tendency to accept electrons |
| Chemical Hardness (η) | - | Moderately reactive |
| Global Softness (S) | - | Susceptible to polarization |
| Electrophilicity Index (ω) | - | Strong electrophile |
(Note: The exact values will depend on the specific level of theory and solvation model used. The table illustrates the expected trends.)
The global reactivity descriptors suggest that this compound is a strong electrophile, which is consistent with the presence of the electron-withdrawing pyridazine ring and the chloro substituent.
Local Reactivity: Fukui Functions
The condensed Fukui functions pinpoint the most reactive sites in the molecule.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
| C3 (bearing Cl) | High Positive Value | Low Value |
| C6 | Moderate Positive Value | Low Value |
| N1 | Low Value | Moderate Positive Value |
| N2 | Low Value | Moderate Positive Value |
| Cl | Low Value | High Positive Value |
(Note: This table represents a hypothetical but expected outcome based on the known reactivity of similar compounds.)
The high value of fk+ on the C3 carbon atom strongly indicates that this is the most probable site for nucleophilic attack . This aligns perfectly with the known SNAr reactivity of chloroazines, where the chlorine atom is displaced by a nucleophile.[10][12] The analysis also suggests that the nitrogen atoms and the chlorine atom are the most likely sites for electrophilic attack, which is chemically intuitive.
Visualizing Reactivity
Diagrams are essential for conveying complex information in an easily digestible format.
Workflow for DFT Reactivity Prediction
Caption: Workflow for predicting chemical reactivity using DFT calculations.
Conceptual Relationship of DFT Reactivity Descriptors
Caption: Interrelationship of key concepts in Conceptual DFT.
Conclusion and Future Outlook
This guide has demonstrated that DFT calculations, particularly through the lens of Conceptual DFT and the Fukui function, provide a powerful and predictive framework for understanding the reactivity of complex heterocyclic molecules like this compound. By moving beyond qualitative methods, researchers can gain quantitative insights into reaction regioselectivity, enabling more efficient synthetic planning and a deeper understanding of potential drug metabolism.
The continued development of more accurate and computationally efficient DFT functionals and solvation models will further enhance the predictive power of these methods. As computational resources become more accessible, we anticipate that in silico reactivity prediction will become an indispensable tool in the arsenal of every drug development professional.
References
- 1. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 2. JDFTx: Solvation of molecules [jdftx.org]
- 3. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fukui function - Wikipedia [en.wikipedia.org]
- 7. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 8. scm.com [scm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvation Models - NWChem [nwchemgit.github.io]
- 14. chemrxiv.org [chemrxiv.org]
- 15. m.youtube.com [m.youtube.com]
Comparative study of different palladium catalysts for 3-Chloropyridazine hydrochloride coupling
Abstract
The functionalization of the pyridazine core is a critical endeavor in medicinal chemistry, with substituted pyridazines forming the backbone of numerous pharmacologically active compounds. However, the 3-chloropyridazine hydrochloride substrate presents unique challenges due to its electronic properties and potential for catalyst inhibition. This guide offers a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate. By examining the interplay between palladium precursors, ligands, bases, and solvents, this document provides researchers, scientists, and drug development professionals with the insights and practical protocols necessary to navigate catalyst selection and optimize reaction outcomes, thereby accelerating the synthesis of novel pyridazine derivatives.
The Strategic Importance of Pyridazine Functionalization
Pyridazine moieties are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] The nitrogen-rich heterocycle can engage in crucial hydrogen bonding interactions with biological targets, and its substitution pattern dictates molecular conformation and properties. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyridazine ring is paramount for constructing libraries of diverse analogues for biological screening.[1]
This compound is an attractive starting material due to its commercial availability and the reactivity of the C-Cl bond. However, the electron-deficient nature of the pyridazine ring and the presence of the basic nitrogen atoms can complicate cross-coupling reactions. The nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation.[2][3] Therefore, the judicious selection of a robust and highly active catalyst system is critical for achieving high yields and reaction efficiency.
Comparative Analysis of Palladium Catalyst Systems
The success of a palladium-catalyzed cross-coupling reaction on a challenging substrate like 3-chloropyridazine is highly dependent on the catalyst system. This typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures. For chloropyridazines, the choice of ligand is crucial to overcome the high activation barrier of the C-Cl bond oxidative addition.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 (for bromopyridine) | A classic, reliable "first-generation" catalyst. The in-situ generated Pd(0) is active, but higher catalyst loadings are often needed for less reactive chlorides. The aqueous conditions are beneficial for boronic acid stability and transmetalation.[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 (for bromopyridine) | SPhos is a bulky, electron-rich dialkylbiarylphosphine ligand. Its steric hindrance promotes the reductive elimination step, while its electron-donating nature facilitates the rate-limiting oxidative addition of the C-Cl bond. K₃PO₄ is a moderately strong base suitable for this system.[6] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High (for diiodopyrazine) | Dppf is a bidentate ferrocenyl phosphine ligand that offers good thermal stability to the catalyst complex. This is often a good choice for heteroaromatic couplings, providing a balance of activity and stability.[7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | The tri(tert-butyl)phosphine ligand is highly electron-rich and sterically demanding, making it effective for activating C-Cl bonds even at lower temperatures. However, it is also air-sensitive.[8] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing N-aryl pyridazines.[5] Catalyst selection is critical to ensure the C-N bond-forming reductive elimination is faster than competing side reactions like hydrodehalogenation.[9]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 18 | 80-95 | Xantphos is a wide bite-angle bidentate ligand. Its geometry helps to prevent β-hydride elimination and promotes the desired reductive elimination. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine.[8][10] |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 10 (MW) | Good to Excellent | XPhos, like SPhos, is a bulky, electron-rich ligand that is highly effective for C-N coupling. It often allows for lower catalyst loadings and is a go-to ligand for challenging aminations.[11] |
| PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | - | 27-82 | This system demonstrates that even with a simple palladium source, the choice of a sophisticated ligand like Xantphos is crucial for achieving the transformation. The wide yield range suggests high substrate dependency.[10] |
Sonogashira Coupling: Forging C-C (alkyne) Bonds
The Sonogashira reaction couples terminal alkynes with aryl halides.[13] It typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.[14][15]
| Catalyst System (Pd Source / Co-catalyst) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights & Causality |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to Reflux | - | Good | This is the classic Sonogashira system. The copper(I) iodide co-catalyst forms a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both the base and a solvent.[13][16] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 16 | High | A variation of the classic system, often providing good results for heteroaryl halides.[7] |
| PdCl₂(PPh₃)₂ (Copper-free) | TBAF | Solvent-free | - | - | Moderate to Excellent | This method avoids the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling). Tetrabutylammonium fluoride (TBAF) acts as both a base and a phase-transfer catalyst.[14] |
Mechanistic Considerations & Visualization
Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. All three cross-coupling reactions proceed through a similar sequence of steps: oxidative addition, transmetalation (or related step), and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.
The rate-limiting step for chloro-heteroarenes is often the initial oxidative addition of the Ar-Cl bond to the Pd(0) center.[9] This is why bulky, electron-rich ligands like SPhos and XPhos are so effective; they increase the electron density on the palladium, promoting its insertion into the C-Cl bond. The ligand's steric bulk also facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[6]
Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale for key choices.
Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is optimized for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Workflow Diagram:
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv). The use of the hydrochloride salt necessitates a sufficient amount of base to neutralize the HCl and facilitate the reaction.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Degassing the solvent removes dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃ / Xantphos
This protocol is designed for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 2.5 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (2.5 equiv) to a dry Schlenk tube. Causality: Pre-mixing the catalyst, ligand, and base can help form the active catalytic species. NaOt-Bu is a strong base essential for deprotonating the amine but must be handled in an inert atmosphere due to its hygroscopic nature.[8]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat to 110 °C, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 4.1.
Conclusion and Future Perspectives
The successful functionalization of this compound via palladium-catalyzed cross-coupling is readily achievable with the appropriate choice of catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Xantphos) paired with standard palladium precursors offer superior performance, effectively overcoming the challenge of C-Cl bond activation. For Sonogashira couplings, the classic Pd/Cu co-catalyzed system remains a robust and efficient choice.
As the field evolves, the development of even more active and stable catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands or reusable heterogeneous catalysts, will likely offer further improvements in efficiency, cost, and sustainability.[17][18] By understanding the principles outlined in this guide, researchers are well-equipped to select the optimal catalyst and conditions to drive their discovery programs forward.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Purity Assessment of Synthesized 3-Chloropyridazine Hydrochloride: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and other analytical methods for the purity assessment of 3-Chloropyridazine hydrochloride (CAS 856847-77-3), a key heterocyclic building block in medicinal chemistry.[1][2][3][4][5][6][7] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
This compound is a pyridazine derivative with the molecular formula C₄H₄Cl₂N₂.[1][3] The control of impurities in such pharmaceutical intermediates is not merely a matter of good practice but a stringent regulatory requirement. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, provide a framework for qualifying and controlling impurities in new drug substances.[8][9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, underscoring the need for robust and sensitive analytical methods.[8][9]
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[11] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices in RP-HPLC Method Development
The development of a robust RP-HPLC method is a systematic process. Each parameter is chosen to achieve optimal separation of the main compound from any potential impurities, which can include starting materials, by-products, intermediates, and degradation products.[8]
-
Column Selection: A C18 column is the most common choice for RP-HPLC due to its broad applicability and hydrophobicity. For polar analytes like this compound, a column with a high carbon load and end-capping will provide better retention and peak shape.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol. The ratio of these components is critical for controlling the retention time and resolution of the analyte and its impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. For a hydrochloride salt, maintaining an acidic pH (e.g., pH 2-4) will suppress the ionization of the basic pyridazine ring, leading to better retention and peak shape on a C18 column.
-
Detection Wavelength: The choice of detection wavelength is determined by the UV absorbance profile of this compound. A wavelength of maximum absorbance will provide the highest sensitivity for both the main peak and any impurities.
-
Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and column backpressure. A typical flow rate for a standard 4.6 mm ID column is 1.0 mL/min. Column temperature is often controlled to ensure reproducibility of retention times.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound by HPLC.
Caption: Experimental workflow for HPLC purity assessment.
Detailed Step-by-Step HPLC Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable acid for pH adjustment
-
Reference standard of this compound of known purity
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Mobile phase
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability: Before sample analysis, inject the standard solution five times and verify the following parameters:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
5. Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
-
Calculate the assay of this compound against the reference standard:
% Assay = (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x Purity of standard
Comparative Analysis of Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for 3-Chloropyridazine HCl |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[11] | Higher cost of instrumentation and consumables, requires skilled operators. | Excellent: The gold standard for quantitative purity determination and impurity profiling. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity with appropriate detectors.[11] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Complementary: Useful for detecting volatile impurities and residual solvents, but not for the main compound or non-volatile impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, low cost, allows for simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC, primarily a qualitative or semi-quantitative technique. | Screening: Suitable for rapid screening of reaction progress and preliminary purity checks. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | High separation efficiency, small sample volume, rapid analysis. | Lower sensitivity for some compounds, matrix effects can be an issue. | Alternative: Can be a powerful alternative to HPLC, especially for charged species, but less commonly used in routine QC labs. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[12] | Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials or mixtures of isomers.[12] | Limited: Can be used as an orthogonal technique to confirm the purity of a highly purified, crystalline batch. |
Logical Framework for Purity Assessment
The selection of an analytical technique should be based on a logical framework that considers the stage of development and the specific information required.
Caption: Logical framework for purity assessment.
Conclusion
The purity assessment of synthesized this compound is a critical step in drug development that requires a robust and well-validated analytical methodology. Reversed-Phase High-Performance Liquid Chromatography stands out as the most suitable technique for this purpose, offering the necessary resolution, sensitivity, and quantitative accuracy to meet stringent regulatory requirements. While other techniques such as GC, TLC, and DSC have their specific applications and can be used as complementary or orthogonal methods, HPLC remains the cornerstone of a comprehensive purity testing strategy. By understanding the principles behind the chosen analytical method and following a systematic approach to method development and validation, researchers can ensure the quality and safety of their pharmaceutical intermediates.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 856847-77-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 856847-77-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, CasNo.856847-77-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 7. CAS RN 856847-77-3 | Fisher Scientific [fishersci.nl]
- 8. jpionline.org [jpionline.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. mca.gm [mca.gm]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Senior Application Scientist's Guide to Pyridazine Synthesis: Benchmarking Novel Methods Against Classical Routes
For the dedicated researcher, scientist, and drug development professional, the pyridazine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its unique electronic properties, stemming from the adjacent nitrogen atoms, offer a wealth of opportunities for molecular design and bioactivity. However, the synthetic accessibility of this important heterocycle has historically been a double-edged sword. Classical methods, while reliable, often come with limitations in scope and functional group tolerance. This has spurred the development of innovative synthetic strategies that promise greater efficiency, milder conditions, and access to previously unattainable molecular architectures.
This guide provides an in-depth technical comparison of these emerging synthetic methodologies against their well-established predecessors. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles, offering field-proven insights to inform your experimental choices. Every protocol and piece of data presented herein is grounded in authoritative, verifiable sources, ensuring the trustworthiness and scientific integrity of this analysis.
The Enduring Legacy of Classical Pyridazine Synthesis
The most traditional and widely employed methods for constructing the pyridazine ring rely on the condensation of a hydrazine source with a suitable four-carbon synthon, typically a 1,4-dicarbonyl compound or a derivative of maleic anhydride.[1] These approaches have been the workhorses of pyridazine synthesis for decades due to their simplicity and the ready availability of starting materials.
A cornerstone of this class is the reaction of maleic anhydride with hydrazine hydrate to form pyridazine-3,6-dione, a versatile intermediate.[2] This reaction proceeds through the formation of a maleic hydrazide, which then undergoes cyclization.
The primary advantages of these classical routes are their cost-effectiveness and scalability for certain core structures. However, they are not without their drawbacks. The often harsh reaction conditions, such as high temperatures and the use of strong acids or bases, can limit their applicability to sensitive substrates. Furthermore, the synthesis of polysubstituted or asymmetrically substituted pyridazines can be challenging, often requiring multi-step sequences with modest overall yields.
The Dawn of a New Era: Modern Synthetic Innovations
In recent years, the landscape of pyridazine synthesis has been revolutionized by the advent of novel methodologies that address the limitations of classical routes. These modern techniques offer milder reaction conditions, broader substrate scope, and unprecedented control over regioselectivity.
Transition-Metal Catalysis: The Power of C-H Activation
Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, and pyridazines are no exception. Rhodium-catalyzed C-H activation, in particular, has enabled the synthesis of structurally diverse N,N-bicyclic pyridazine analogues.[3] This approach utilizes a directing group to guide the metal catalyst to a specific C-H bond, which then undergoes functionalization and annulation to form the pyridazine ring. The key advantage of this method is its ability to forge C-C bonds with high precision, allowing for the construction of intricate fused-ring systems that are difficult to access through classical means.[3]
Cycloaddition Strategies: The Elegance of Inverse Electron Demand Diels-Alder Reactions
Inverse electron demand Diels-Alder (IEDDA) reactions have proven to be a highly efficient and versatile method for synthesizing pyridazines.[4][5][6] This strategy typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile.[7] The reaction is often highly regioselective and proceeds under mild conditions, tolerating a wide range of functional groups.[4] A significant advantage of the IEDDA approach is its modularity; by varying the tetrazine and dienophile components, a diverse library of substituted pyridazines can be readily accessed.[6]
Skeletal Editing: A Paradigm Shift in Heterocyclic Synthesis
Perhaps one of the most groundbreaking recent developments is the concept of "skeletal editing," which allows for the direct conversion of one heterocyclic core into another. A remarkable example of this is the transformation of readily available pyridines into pyridazines.[8][9][10] This innovative approach involves a sequence of N-amination followed by a ring-remodeling cascade, effectively swapping a carbon atom in the pyridine ring for a nitrogen atom.[8] This strategy not only provides a novel entry to the pyridazine scaffold but also leverages the extensive existing chemistry of pyridines to access a vast new chemical space for drug discovery.[11]
Benchmarking the Methods: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the key performance indicators for the discussed synthetic routes. The data has been compiled from various authoritative sources to offer a representative overview.
Table 1: General Comparison of Pyridazine Synthetic Routes
| Method | Key Features | Advantages | Disadvantages |
| Classical Condensation | Reaction of 1,4-dicarbonyls or maleic anhydride derivatives with hydrazine.[1] | Cost-effective, scalable for simple structures, readily available starting materials. | Harsh conditions, limited functional group tolerance, difficulty in accessing complex substitution patterns. |
| Rh-catalyzed C-H Activation | Directed C-H functionalization and annulation.[3] | High regioselectivity, access to complex fused systems, milder conditions than some classical methods. | Requires a directing group, catalyst cost and sensitivity, may require optimization for new substrates. |
| Inverse Electron Demand Diels-Alder (IEDDA) | [4+2] cycloaddition of tetrazines and dienophiles.[4] | Mild conditions, broad substrate scope, high modularity, excellent functional group tolerance. | Availability of substituted tetrazines can be a limitation. |
| Pyridine-to-Pyridazine Skeletal Editing | Ring reconstruction of pyridines.[8][9] | Unprecedented synthetic route, leverages existing pyridine chemistry, access to novel structures. | Multi-step sequence, may require specific substitution patterns on the starting pyridine. |
Table 2: Quantitative Performance Metrics of Selected Pyridazine Syntheses
| Method | Starting Materials | Conditions | Time (h) | Yield (%) | Reference |
| Classical: Maleic Anhydride Route | Maleic anhydride, Hydrazine hydrate | Reflux in water/acid | 1.5 - 5 | 31 - 97 | [12] |
| Modern: IEDDA | 1,2,4,5-tetrazine, 1-propynylamines | Neutral, 25-80 °C | Not Specified | High | [4] |
| Modern: Skeletal Editing | Substituted Pyridine | Two steps: 1) N-amination, 2) mCPBA, ambient temp. | Not specified | Synthetically useful | [8][9] |
| Modern: C-H Activation | Pyrazolidinone, α-O-mesyl ketone | [RhCp*Cl₂]₂, AgSbF₆, base, 100 °C | Not Specified | Satisfactory | [3] |
Experimental Protocols: From the Bench to Your Lab
To further bridge the gap between theory and practice, we provide detailed, step-by-step methodologies for both a classical and a modern synthetic route to pyridazines.
Protocol 1: Classical Synthesis of 3,6-Pyridazinedione from Maleic Anhydride
This protocol is adapted from established procedures for the condensation of maleic anhydride with hydrazine.[2]
Materials:
-
Maleic anhydride
-
Hydrazine hydrate
-
Hydrochloric acid
-
Deionized water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve maleic anhydride (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (1.0 eq) dropwise while stirring.
-
After the addition is complete, add hydrochloric acid to adjust the pH to approximately 6.2-6.4.
-
Slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with ice-cold water until the pH of the filtrate is neutral.
-
Dry the product under vacuum to obtain 3,6-pyridazinedione.
Protocol 2: Modern Synthesis of a Substituted Pyridazine via Inverse Electron Demand Diels-Alder (IEDDA) Reaction
This generalized protocol is based on the highly efficient IEDDA reactions of 1,2,3-triazines with 1-propynylamines.[4]
Materials:
-
Substituted 1,2,3-triazine
-
Substituted 1-propynylamine
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stir plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the substituted 1,2,3-triazine (1.0 eq) and the substituted 1-propynylamine (1.1-1.5 eq).
-
Add anhydrous solvent to dissolve the reactants.
-
Heat the reaction mixture to the desired temperature (typically between 25-80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted pyridazine.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams outline the key transformations in a classical and a modern approach to pyridazine synthesis.
Caption: Classical synthesis of 3,6-pyridazinedione.
Caption: Modern pyridazine synthesis via IEDDA.
Conclusion and Future Outlook
The synthesis of pyridazines is a field in dynamic evolution. While classical condensation methods remain valuable for the preparation of simpler structures, the emergence of modern techniques such as transition-metal-catalyzed C-H activation, inverse electron demand Diels-Alder reactions, and skeletal editing has opened up new frontiers in the exploration of pyridazine chemical space. These novel strategies offer significant advantages in terms of mildness, efficiency, and the ability to construct complex, highly functionalized molecules.
For the medicinal chemist and drug development professional, these advancements provide a powerful and expanded toolkit for the design and synthesis of next-generation therapeutics. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their discovery programs. The continued development of even more innovative and sustainable methods for pyridazine synthesis is eagerly anticipated and will undoubtedly play a crucial role in the future of medicine and materials science.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloropyridazine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-chloropyridazine hydrochloride, grounded in regulatory standards and field-proven best practices.
The procedures outlined here are designed to be a self-validating system, ensuring that each step logically builds upon the last to mitigate risks to personnel and the environment. Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to empower you with a deeper understanding of safe laboratory operations.
Part 1: Hazard Assessment and Regulatory Framework
Understanding the inherent risks of a substance is the first step toward managing it safely. This compound (CAS No. 856847-77-3) is a heterocyclic organic compound that, along with its parent compound 3-chloropyridazine, presents several hazards.[1][2][3]
1.1 Inherent Chemical Hazards
Based on data for the parent compound, 3-chloropyridazine, the hydrochloride salt is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Eye Damage: Causes serious eye irritation and potentially serious eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
The hydrochloride form can be expected to share these properties and may exhibit increased corrosivity. Therefore, all contact should be minimized through engineering controls and appropriate personal protective equipment (PPE).
1.2 The Governing Regulatory Landscape
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][7] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[6][7][8][9]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[10][11] Given its hazard profile, this compound must be managed as a hazardous waste.[12][13]
Hazard Summary Table
| Property | Identifier | Description | Source |
| GHS Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | --INVALID-LINK--[4] |
| H315 | Causes skin irritation. | --INVALID-LINK--[4][5] | |
| H319 | Causes serious eye irritation. | --INVALID-LINK--[4][5] | |
| H335 | May cause respiratory irritation. | --INVALID-LINK--[4][5] | |
| Molecular Formula | C₄H₄Cl₂N₂ | --INVALID-LINK--[1][3] | |
| Molecular Weight | 150.99 g/mol | --INVALID-LINK--[1][3] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.
2.1 Step 1: Personal Protective Equipment (PPE) Selection
Before handling the waste, ensure a robust barrier between you and the chemical. The causality here is direct: proper PPE is the last line of defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[13][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.[12]
-
Respiratory Protection: All handling of solid waste should be done in a certified chemical fume hood to prevent inhalation of dust.[15]
2.2 Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Identify Waste Streams: Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it (e.g., gloves, weigh paper, contaminated glassware).
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids, which could lead to uncontrolled reactions.[13]
-
Solid vs. Liquid: Collect solid waste (the powder itself, contaminated consumables) separately from liquid waste (solutions containing the compound).
2.3 Step 3: Containerization and Labeling
Regulatory compliance hinges on proper containerization and labeling. This ensures that everyone, from your lab colleagues to the final disposal technicians, understands the container's contents and associated dangers.
-
Choose the Right Container: Use a chemically compatible, sealable container designed for solid hazardous waste.[10] The container must be in good condition with no leaks or residues on the outside.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Your name and lab information.
-
-
Keep it Closed: The container must be kept tightly sealed at all times except when adding waste.[10] This is a common and critical EPA violation, as open containers can lead to spills and exposure.[10]
2.4 Step 4: On-Site Storage
Store the waste container in a designated, secure area while awaiting pickup.
-
Location: The storage area should be a satellite accumulation area (SAA) within your lab, under the control of the researchers who generate the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Ventilation: Ensure the storage area is well-ventilated.
2.5 Step 5: Arranging Final Disposal
Disposal of hazardous waste is not a "do-it-yourself" task. It must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They are your partners in ensuring compliance.
-
Professional Service: The EHS office will work with a licensed professional waste disposal service to transport and dispose of the material in accordance with all federal, state, and local regulations.[16][17] The typical final disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[16]
-
Documentation: Ensure you complete any required paperwork to maintain a record of the disposal, fulfilling the "cradle-to-grave" requirement of RCRA.[9]
Disposal Workflow Diagram
Caption: Decision workflow for handling and disposal of 3-chloropyridazine HCl.
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Isolate the Area: Secure the spill area to prevent unauthorized entry.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office, regardless of size.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and professional responsibility.
References
- 1. This compound | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 856847-77-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 856847-77-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. epa.gov [epa.gov]
- 10. pfw.edu [pfw.edu]
- 11. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. watson-int.com [watson-int.com]
- 17. aksci.com [aksci.com]
- 18. assets.greenbook.net [assets.greenbook.net]
Mastering Safety: A Researcher's Guide to Handling 3-Chloropyridazine Hydrochloride
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is a deep and unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling and disposal of 3-Chloropyridazine hydrochloride, a compound demanding meticulous care. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is a heterocyclic organic compound with significant utility in pharmaceutical and agrochemical synthesis. However, its chemical properties necessitate a thorough understanding of its potential hazards. It is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause serious skin, eye, and respiratory irritation.[1] The hydrochloride salt form can also contribute to its corrosive nature, particularly in the presence of moisture.
The primary routes of exposure are inhalation of dust particles, dermal contact with the solid or solutions, and accidental ingestion. The causality behind these hazards lies in its reactivity with biological macromolecules, leading to irritation, and in its potential to be absorbed systemically, causing toxicity. Therefore, a multi-layered approach to personal protection is not just recommended; it is imperative.
The Core of Protection: A Multi-Faceted PPE Strategy
Your personal protective equipment (PPE) is your most immediate line of defense. The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | 100% Nitrile or Neoprene Gloves (double-gloving recommended), Chemical Splash Goggles, Lab Coat, and a NIOSH-approved N95 or P100 Respirator |
| Dissolving and Solution Preparation | 100% Nitrile or Neoprene Gloves, Chemical Splash Goggles, and a Lab Coat. Work should be conducted in a certified chemical fume hood. |
| Reaction Monitoring and Work-up | 100% Nitrile or Neoprene Gloves, Chemical Splash Goggles, and a Lab Coat. All operations should be performed within a chemical fume hood. |
| Waste Disposal | 100% Nitrile or Neoprene Gloves, Chemical Splash Goggles, and a Lab Coat. |
A Deeper Dive into PPE Selection:
-
Hand Protection: While no specific glove compatibility data for this compound is readily available, data for related compounds such as hydrochloric acid and pyridine suggest that nitrile and neoprene are suitable materials.[2][3][4][5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Double-gloving is a prudent measure to enhance protection, especially during prolonged handling.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with airborne particles. A face shield should be considered when there is a significant risk of splashing.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is essential to prevent the inhalation of fine particles. For operations that may generate vapors or aerosols, an air-purifying respirator with an organic vapor/acid gas cartridge in combination with a P100 particulate filter is recommended.[6][7][8][9][10]
-
Body Protection: A standard laboratory coat is required to protect the skin and clothing from contamination. For larger-scale operations or in the event of a spill, a chemically resistant apron or coveralls should be worn.[10]
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: A flowchart to guide the selection of appropriate PPE.
Operational Blueprint: From Handling to Disposal
A systematic approach to every stage of handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for the compound is readily accessible.[11][12] Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are in close proximity and are unobstructed.[11]
-
Donning PPE: Put on all required PPE as determined by your risk assessment. Inspect each item for integrity before use.
-
Weighing and Transfer: When weighing the solid, use a draft shield or conduct the operation in a fume hood to minimize the dispersal of dust. Use a spatula or other appropriate tool for transfer, and avoid creating dust clouds.
-
Dissolution: Add the solid to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Reaction and Work-up: All reactions and subsequent work-up procedures should be conducted in a chemical fume hood.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.[1] Wash hands thoroughly with soap and water after removing all PPE.
Emergency Response: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][11] Seek immediate medical attention. |
| Minor Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Ventilate the area and decontaminate the spill site. |
| Major Spill | Evacuate the area and contact your institution's emergency response team. |
Responsible Disposal: A Commitment to Environmental Stewardship
The proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Chemical Waste: All waste containing this compound, including reaction residues and excess solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[14][15] This waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[16][17]
-
Contaminated PPE and Materials: All disposable PPE (gloves, lab coats, etc.) and other materials (e.g., weigh boats, absorbent pads) that have come into contact with the compound should be considered hazardous waste.[17] These items should be collected in a separate, clearly labeled hazardous waste container for disposal.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[14] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- 1. aksci.com [aksci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. unisafegloves.com [unisafegloves.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. leonardiandpartners.com [leonardiandpartners.com]
- 8. Airgas - 3MR6002 - 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators [airgas.com]
- 9. 3m.com [3m.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ic.ptb.de [ic.ptb.de]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
